Methyl 4-hydroxycyclohexanecarboxylate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-hydroxycyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-11-8(10)6-2-4-7(9)5-3-6/h6-7,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDYVXROZHFTGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70169830 | |
| Record name | Methyl 4-hydroxycyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17449-76-2, 6125-57-1 | |
| Record name | Cyclohexanecarboxylic acid, 4-hydroxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17449-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-hydroxycyclohexanecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017449762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-hydroxycyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-hydroxycyclohexanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.679 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | methyl (1r,4r)-4-hydroxycyclohexane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 4-hydroxycyclohexanecarboxylate: A Technical Guide for Researchers
Introduction
Methyl 4-hydroxycyclohexanecarboxylate is a cycloaliphatic ester that serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a hydroxyl and a methyl ester group, makes it a valuable intermediate in the preparation of a variety of more complex molecules. This technical guide provides an in-depth overview of its chemical properties, synthesis, and potential applications, with a focus on its relevance to researchers, scientists, and professionals in drug development. The compound exists as two geometric isomers, cis and trans, which may exhibit different physical properties and reactivity.
Chemical and Physical Properties
This compound is a colorless to yellow oil.[1] The presence of both a hydroxyl and an ester functional group allows it to participate in a wide range of chemical reactions. The CAS number for the isomeric mixture is 17449-76-2.[2][3] The individual isomers are also commercially available, with CAS 3618-03-9 for the cis-isomer and CAS 6125-57-1 for the trans-isomer.[4][5]
A summary of the key quantitative data for this compound is presented in the tables below. It is important to note that some physical properties are reported for the individual isomers, while others are for the mixture or are computationally derived.
Table 1: General and Isomer-Specific CAS Numbers
| Compound Name | CAS Number | Reference |
| This compound (Isomer mixture) | 17449-76-2 | [2][3] |
| cis-Methyl 4-hydroxycyclohexanecarboxylate | 3618-03-9 | [4] |
| trans-Methyl 4-hydroxycyclohexanecarboxylate | 6125-57-1 | [5] |
Table 2: Physicochemical Properties
| Property | Value | Isomer | Reference |
| Molecular Formula | C₈H₁₄O₃ | Mixture | [2][6] |
| Molecular Weight | 158.19 g/mol | Mixture | [2] |
| 158.20 g/mol | cis | [4] | |
| Boiling Point | 125 °C at 0.3 mmHg | trans | [7][8] |
| Appearance | Colorless to yellow oil | cis | [1] |
| Storage | Store at 0-8 °C | cis | [1] |
| Store in freezer, under -20°C | cis | [4] |
Table 3: Computed Properties (from PubChem)
| Property | Value | Reference |
| XLogP3-AA | 0.7 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Exact Mass | 158.094294304 Da | [2] |
| Topological Polar Surface Area | 46.5 Ų | [2] |
Experimental Protocols
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. The choice of method may depend on the desired isomer and the available starting materials.
Method 1: Esterification of 4-Hydroxycyclohexane-1-carboxylic acid
This method involves the direct esterification of 4-hydroxycyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst.[9]
-
Materials:
-
4-hydroxycyclohexane-1-carboxylic acid (SM-1)
-
Methanol
-
Sulfuric acid
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend 4-hydroxycyclohexane-1-carboxylic acid (15 g, 104.1 mmol) in methanol (30 mL) at room temperature under a nitrogen atmosphere.[9]
-
Add sulfuric acid (0.9 mL, 15.6 mmol) dropwise to the stirred suspension.[9]
-
Stir the reaction mixture for 5 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).[9]
-
Upon completion, quench the reaction with water (50 mL).[9]
-
Extract the aqueous mixture with ethyl acetate (2 x 100 mL).[9]
-
Combine the organic layers and wash with saturated NaHCO₃ solution and then with brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield this compound as a liquid (13.5 g, 82% yield).[9]
-
Method 2: Reduction of Methyl 4-oxocyclohexanecarboxylate
This method utilizes the reduction of the ketone functionality of Methyl 4-oxocyclohexanecarboxylate to a hydroxyl group.[9]
-
Materials:
-
Methyl 4-oxocyclohexanecarboxylate
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/hexane mixture
-
-
Procedure:
-
Dissolve Methyl 4-oxocyclohexanecarboxylate (5 g, 32 mmol) in MeOH (40 mL) and cool the solution to 0°C.[9]
-
Add NaBH₄ (1.2 g, 32 mmol) to the cooled solution.[9]
-
Allow the mixture to warm to room temperature and stir for 13 hours.[9]
-
Quench the reaction with 1N HCl and extract twice with EtOAc.[9]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[9]
-
Concentrate the filtrate under vacuum.[9]
-
Purify the crude product by column chromatography on silica gel using a 0-50% EtOAc/hexane gradient to afford this compound as a colorless oil (3.78 g, 75% yield).[9]
-
Method 3: Hydrogenation of Methyl 4-hydroxybenzoate
This method is particularly useful for the synthesis of trans-Methyl 4-hydroxycyclohexanecarboxylate.[8]
-
Materials:
-
Methyl 4-hydroxybenzoate
-
Methanol
-
5% Rhodium/alumina catalyst
-
Diatomaceous earth
-
Anhydrous potassium carbonate
-
Ether
-
-
Procedure:
-
In a Parr autoclave reactor, add methanol (150 mL) followed by methyl 4-hydroxybenzoate (25 g).[8]
-
Displace the air in the reactor with nitrogen and then add 5% rhodium/alumina catalyst (2.5 g).[8]
-
Pressurize the reactor to 3.74 MPa with hydrogen and shake continuously for 18 hours.[8]
-
After the reaction, replace the hydrogen with nitrogen and filter the mixture through a diatomaceous earth pad to remove the catalyst.[8]
-
Wash the pad with methanol and combine the filtrates.[8]
-
Remove the methanol by distillation under reduced pressure.[8]
-
Dissolve the residue in ether (200 mL) and add anhydrous potassium carbonate (3 g).[8]
-
Filter the mixture through diatomaceous earth and wash the filter cake with ether.[8]
-
Combine the filtrates and remove the solvent by distillation under reduced pressure to obtain the crude product.[8]
-
Purify the crude product by Kugelrohr distillation at 80-100 °C/1 mmHg to yield colorless, oily trans-Methyl 4-hydroxycyclohexanecarboxylate (25.0 g, 98% yield).[8]
-
Purification
Purification of this compound can be achieved through several standard laboratory techniques. The choice of method depends on the nature and quantity of impurities.
-
Basic Wash: To remove any unreacted acidic starting material, the crude product can be washed with a saturated solution of sodium bicarbonate.[10]
-
Distillation: Fractional distillation under reduced pressure is an effective method for separating the product from less volatile impurities.[10]
-
Flash Column Chromatography: For the removal of polar impurities, flash column chromatography using a non-polar eluent system, such as ethyl acetate/hexanes, is recommended.[10]
-
Activated Carbon Treatment: Minor colored impurities can be removed by treating the product with a small amount of activated charcoal followed by filtration.[10]
Analytical Data
Characterization of this compound is typically performed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A reported ¹H NMR spectrum for a synthesized sample showed characteristic peaks at δ 4.38 (d, J = 3.5 Hz, 1H), 3.65 (br d, J = 3.5 Hz, 1H), 3.59 (s, 3H), 2.40-2.32 (m, 1H), 1.88-1.74 (m, 4H), 1.55-1.44 (m, 2H), 1.39-1.28 (m, 1H), and 1.20-1.09 (m, 1H) in DMSO-d₆.[9]
-
¹³C NMR: ¹³C NMR spectra for the isomers are available from various commercial suppliers and in the literature for related compounds.[11]
-
-
Mass Spectrometry (MS):
-
Infrared (IR) Spectroscopy: IR spectra are available from commercial suppliers.
Applications in Research and Drug Development
This compound is a valuable building block in organic synthesis and medicinal chemistry.
-
Organic Intermediate: It is used as an intermediate in the synthesis of more complex molecules and fine chemicals.[12][13]
-
Drug Discovery: The cyclohexane scaffold is present in many biologically active compounds. The cis-isomer, in particular, is noted for its role in the development of compounds targeting central nervous system disorders and cardiovascular diseases.[13] While direct evidence for the biological activity of this compound is limited, derivatives of cyclohexanecarboxylic acid have shown a range of biological activities, including anti-inflammatory and antimicrobial effects.[14][15]
Signaling Pathways and Biological Activity of Derivatives
There is currently limited information available on the specific biological activity and associated signaling pathways of this compound itself. However, studies on structurally related cyclohexanecarboxylate derivatives provide insights into potential biological targets. For instance, one derivative, methyl 2-(5-butyl-6-thioxo-1,3,5-thiadiazinan-3-yl)butanoate (MBTTB), has been shown to exhibit anti-inflammatory activity.[14] This activity is attributed to its ability to modulate key inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Nuclear Factor-kappa B (NF-κB), and Cyclooxygenase-2 (COX-2).[14]
Below is a diagram illustrating the proposed inhibitory mechanism of a methyl cyclohexanecarboxylate derivative on the NF-κB signaling pathway, a critical pathway in the inflammatory response.
Caption: Proposed inhibitory mechanism on the NF-κB signaling pathway.
Synthesis Workflow
The synthesis of this compound can be visualized as a workflow starting from different precursors. The following diagram illustrates two common synthetic routes.
Caption: Common synthetic routes to this compound.
References
- 1. Methyl cis-4-hydroxycyclohexanecarboxylate 97% | CAS: 3618-03-9 | AChemBlock [achemblock.com]
- 2. This compound | C8H14O3 | CID 87117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. 3618-03-9|cis-Methyl 4-hydroxycyclohexanecarboxylate|BLD Pharm [bldpharm.com]
- 5. 6125-57-1|trans-Methyl 4-hydroxycyclohexanecarboxylate|BLD Pharm [bldpharm.com]
- 6. Page loading... [guidechem.com]
- 7. 6125-57-1 CAS MSDS (trans-Methyl4-hydroxycyclohexanecarboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. trans-Methyl4-hydroxycyclohexanecarboxylate | 6125-57-1 [chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. benchchem.com [benchchem.com]
- 11. Methyl cyclohexanecarboxylate(4630-82-4) 13C NMR [m.chemicalbook.com]
- 12. Cyclohexanecarboxylic acid, 4-hydroxy-, Methyl ester, cis- | 3618-03-9 [chemicalbook.com]
- 13. cis-Methyl 4-hydroxycyclohexanecarboxylate [myskinrecipes.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide to cis-Methyl 4-hydroxycyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of cis-Methyl 4-hydroxycyclohexanecarboxylate, a key intermediate in the synthesis of pharmaceuticals and specialty chemicals.
Core Physicochemical Properties
cis-Methyl 4-hydroxycyclohexanecarboxylate is a cycloaliphatic ester with the chemical formula C₈H₁₄O₃.[1][2][3] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.
| Property | Value | Source(s) |
| CAS Number | 3618-03-9 | [1][2][3] |
| Molecular Formula | C₈H₁₄O₃ | [1][2][3] |
| Molecular Weight | 158.20 g/mol | [1] |
| Appearance | Yellow oil | [4] |
| Boiling Point | 233.3 ± 33.0 °C (at 760 Torr, predicted) | [5] |
| Density | 1.121 ± 0.06 g/cm³ (at 20°C, predicted) | [5] |
| Flash Point | 93.5 ± 18.2 °C (predicted) | [5] |
| pKa | 14.96 ± 0.40 (predicted) | [4] |
| LogP | 0.71050 | [5] |
| Storage | Sealed in a dry environment, store in a freezer under -20°C. | [4] |
Spectroscopic Data
¹H NMR (500 MHz, DMSO-d6): δ 4.38 (d, J = 3.5 Hz, 1H), 3.65 (br d, J = 3.5 Hz, 1H), 3.59 (s, 3H), 2.40-2.32 (m, 1H), 1.88-1.74 (m, 4H), 1.55-1.44 (m, 2H), 1.39-1.28 (m, 1H), 1.20-1.09 (m, 1H).[6]
Experimental Protocols
The synthesis of Methyl 4-hydroxycyclohexanecarboxylate can be achieved through various methods. Below are detailed protocols for two common synthetic routes.
Synthesis via Esterification of 4-Hydroxycyclohexanecarboxylic Acid
This protocol describes the synthesis of this compound from 4-hydroxycyclohexane-1-carboxylic acid.
Materials:
-
4-hydroxycyclohexane-1-carboxylic acid (SM-1)
-
Methanol
-
Sulfuric acid
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Under a nitrogen atmosphere at room temperature, add sulfuric acid (0.9 mL, 15.6 mmol) dropwise to a stirred suspension of 4-hydroxycyclohexane-1-carboxylic acid (15 g, 104.1 mmol) in methanol (30 mL).
-
Stir the reaction mixture for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with water (50 mL).
-
Extract the product with ethyl acetate (2 x 100 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure to yield this compound as a liquid (13.5 g, 82% yield).[6]
Synthesis via Reduction of Methyl 4-oxocyclohexanecarboxylate
This method involves the reduction of a ketoester to the corresponding hydroxy ester.
Materials:
-
Methyl 4-oxocyclohexanecarboxylate
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/hexane mixture
Procedure:
-
Dissolve Methyl 4-oxocyclohexanecarboxylate (5 g, 32 mmol) in methanol (40 mL) and cool the solution to 0°C.
-
Add sodium borohydride (1.2 g, 32 mmol) to the cooled solution.
-
Allow the resulting mixture to warm to room temperature and stir for 13 hours.
-
Quench the reaction with 1N HCl.
-
Extract the mixture twice with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and filter.
-
Concentrate the filtrate under vacuum.
-
Purify the crude product by column chromatography on silica gel using a 0-50% ethyl acetate in hexane gradient to afford this compound as a colorless oil (3.78 g, 75% yield).[6]
Applications in Research and Drug Development
cis-Methyl 4-hydroxycyclohexanecarboxylate serves as a versatile intermediate in organic synthesis. Its bifunctional nature, possessing both a hydroxyl and an ester group, allows for a wide range of chemical transformations. This makes it a valuable building block in the creation of more complex molecules.
In the pharmaceutical industry, it is a key component in the synthesis of active pharmaceutical ingredients (APIs).[1] Notably, it is utilized in the development of compounds targeting:
-
Central Nervous System (CNS) Disorders: Its cyclohexane scaffold is a common feature in various CNS-active molecules.
-
Cardiovascular Diseases: It is employed in the synthesis of compounds aimed at treating cardiovascular conditions.[1]
Visualized Workflows
Synthesis Workflow: Esterification Route
Caption: Workflow for the synthesis of cis-Methyl 4-hydroxycyclohexanecarboxylate via esterification.
Logical Relationship: Role as a Pharmaceutical Intermediate
Caption: Role of cis-Methyl 4-hydroxycyclohexanecarboxylate as a key building block in drug development.
References
- 1. cis-Methyl 4-hydroxycyclohexanecarboxylate [myskinrecipes.com]
- 2. 3618-03-9|cis-Methyl 4-hydroxycyclohexanecarboxylate|BLD Pharm [bldpharm.com]
- 3. Methyl cis-4-hydroxycyclohexanecarboxylate 97% | CAS: 3618-03-9 | AChemBlock [achemblock.com]
- 4. Cyclohexanecarboxylic acid, 4-hydroxy-, Methyl ester, cis- | 3618-03-9 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to trans-Methyl 4-hydroxycyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral characterization of trans-methyl 4-hydroxycyclohexanecarboxylate. While direct evidence of the biological activity of this specific molecule is limited in current literature, this document also explores the known biological activities of structurally related cyclohexane derivatives to offer insights into its potential pharmacological relevance.
Chemical Structure and Properties
trans-Methyl 4-hydroxycyclohexanecarboxylate is a disubstituted cyclohexane derivative characterized by a hydroxyl group and a methyl ester group in a trans configuration. This stereochemistry, where the two substituents are on opposite sides of the cyclohexane ring, is crucial for its three-dimensional structure and potential biological interactions.
Table 1: Physicochemical Properties of trans-Methyl 4-hydroxycyclohexanecarboxylate
| Property | Value | Reference |
| IUPAC Name | methyl (1r,4r)-4-hydroxycyclohexane-1-carboxylate | [1] |
| Synonyms | trans-4-Hydroxycyclohexanecarboxylic Acid Methyl Ester | |
| CAS Number | 6125-57-1 | [2] |
| Molecular Formula | C₈H₁₄O₃ | [2] |
| Molecular Weight | 158.20 g/mol | |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Boiling Point | 125 °C / 0.3 mmHg | [2] |
| Density | 1.103 g/mL | [2] |
| Refractive Index | 1.4693 (at 23 °C) | [2] |
| SMILES | COC(=O)[C@H]1CC--INVALID-LINK--CC1 | [1] |
| InChI Key | HYDYVXROZHFTGB-LJGSYFOKSA-N |
Synthesis of trans-Methyl 4-hydroxycyclohexanecarboxylate
Two primary synthetic routes to trans-methyl 4-hydroxycyclohexanecarboxylate are well-documented: the Fischer esterification of trans-4-hydroxycyclohexanecarboxylic acid and the reduction of methyl 4-oxocyclohexanecarboxylate.
Fischer Esterification of trans-4-Hydroxycyclohexanecarboxylic Acid
This method involves the acid-catalyzed esterification of the corresponding carboxylic acid with methanol.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend trans-4-hydroxycyclohexanecarboxylic acid in methanol.
-
Acid Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Reduction of Methyl 4-oxocyclohexanecarboxylate
This method involves the reduction of the ketone functionality of methyl 4-oxocyclohexanecarboxylate to a hydroxyl group. The stereochemical outcome (cis vs. trans) is dependent on the reducing agent and reaction conditions. To obtain the trans isomer, a bulky reducing agent is typically employed.
-
Reaction Setup: Dissolve methyl 4-oxocyclohexanecarboxylate in a suitable solvent, such as methanol or ethanol, in a round-bottom flask under an inert atmosphere.
-
Reducing Agent Addition: Cool the solution in an ice bath and add the reducing agent (e.g., sodium borohydride) portion-wise, maintaining the temperature below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
-
Workup: Quench the reaction by the slow addition of a dilute acid solution (e.g., 1 M HCl).
-
Extraction: Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting product can be purified by flash chromatography.
Spectral Data
The structure of trans-methyl 4-hydroxycyclohexanecarboxylate can be confirmed by various spectroscopic techniques.
Table 2: Spectroscopic Data for trans-Methyl 4-hydroxycyclohexanecarboxylate
| Technique | Key Features and Assignments |
| ¹H NMR | δ (ppm): 3.67 (s, 3H, -OCH₃), 3.50-3.60 (m, 1H, -CHOH), 2.20-2.30 (m, 1H, -CHCOOCH₃), 1.95-2.10 (m, 2H, cyclohexane-H), 1.75-1.90 (m, 2H, cyclohexane-H), 1.20-1.45 (m, 4H, cyclohexane-H). |
| ¹³C NMR | Expected signals around δ (ppm): 176 (-C=O), 70 (-CHOH), 51 (-OCH₃), 43 (-CHCOOCH₃), 34 (cyclohexane-CH₂), 28 (cyclohexane-CH₂). |
| IR (Infrared) | ν (cm⁻¹): Broad O-H stretch (~3400), C-H stretches (~2950, 2860), strong C=O stretch (~1730), C-O stretches (~1250, 1170). |
| Mass Spec. (MS) | m/z: 158 (M⁺), other fragments corresponding to loss of -OCH₃, -COOCH₃, and H₂O. |
Potential Biological Activity and Signaling Pathways
Direct studies on the biological activity of trans-methyl 4-hydroxycyclohexanecarboxylate are scarce. However, the cyclohexane scaffold is present in numerous biologically active molecules, suggesting potential for this compound in drug discovery.
Structurally related cyclohexanecarboxylic acid derivatives have been investigated for various therapeutic applications, including as anti-inflammatory agents and as antagonists for cell surface receptors. For instance, derivatives of its precursor, methyl 4-oxocyclohexanecarboxylate, have been used in the synthesis of dual H1/5-HT2A antagonists for the treatment of sleep disorders.
Based on the activities of related compounds, a hypothetical signaling pathway where a derivative of trans-methyl 4-hydroxycyclohexanecarboxylate could act as an antagonist is presented below. This is a speculative model to guide future research.
In this proposed mechanism, a derivative of trans-methyl 4-hydroxycyclohexanecarboxylate could act as a competitive antagonist at a G-protein coupled receptor (GPCR), preventing the binding of the endogenous ligand and thereby inhibiting downstream signaling cascades that lead to a specific cellular response.
Conclusion
trans-Methyl 4-hydroxycyclohexanecarboxylate is a well-characterized compound with established synthetic routes. Its simple, yet stereochemically defined structure makes it an interesting candidate for further investigation in medicinal chemistry. While its own biological profile is yet to be extensively studied, the known activities of related cyclohexane derivatives provide a strong rationale for its exploration as a scaffold in the design of novel therapeutic agents. Future research should focus on the synthesis of a library of derivatives and their screening in various biological assays to uncover the full potential of this versatile molecule.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Methyl 4-hydroxycyclohexanecarboxylate
This technical guide provides a comprehensive overview of this compound, a valuable organic intermediate. The document details its chemical and physical properties, provides experimental protocols for its synthesis and analysis, and discusses its potential applications in research and drug development.
Core Chemical and Physical Properties
This compound is a cycloaliphatic ester with the chemical formula C₈H₁₄O₃.[1][2][3] It exists as cis and trans isomers, which may exhibit different physical properties and biological activities. The compound is a useful building block in organic synthesis due to its bifunctional nature, containing both a hydroxyl and a methyl ester group.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | References |
| Molecular Weight | 158.19 g/mol | [1] |
| Molecular Formula | C₈H₁₄O₃ | [1][2][3][4] |
| Exact Mass | 158.094294304 Da | [1] |
| Boiling Point | 125 °C at 0.3 mmHg | [4] |
| LogP | 0.7 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Topological Polar Surface Area | 46.5 Ų | [1][3] |
| CAS Number (Isomer unspecified) | 17449-76-2 | [1][5] |
| CAS Number (cis-isomer) | 3618-03-9 | [2][3] |
| CAS Number (trans-isomer) | 6125-57-1 | [4] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.
Synthesis of this compound
There are several established methods for the synthesis of this compound. Two common approaches are detailed below.
This method involves the direct esterification of 4-hydroxycyclohexanecarboxylic acid with methanol in the presence of an acid catalyst.
-
Materials:
-
4-Hydroxycyclohexanecarboxylic acid
-
Methanol
-
Sulfuric acid (concentrated)
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Suspend 4-hydroxycyclohexanecarboxylic acid (15 g, 104.1 mmol) in methanol (30 mL) in a round-bottom flask under a nitrogen atmosphere at room temperature.
-
Add concentrated sulfuric acid (0.9 mL, 15.6 mmol) dropwise to the stirred suspension.
-
Stir the reaction mixture for 5 hours, monitoring the consumption of the starting material by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (2 x 100 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.
-
This approach involves the reduction of the keto group of methyl 4-oxocyclohexanecarboxylate using a reducing agent like sodium borohydride.
-
Materials:
-
Methyl 4-oxocyclohexanecarboxylate
-
Methanol
-
Sodium borohydride (NaBH₄)
-
1N Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve methyl 4-oxocyclohexanecarboxylate (5 g, 32 mmol) in methanol (40 mL) and cool the solution to 0 °C.
-
Add sodium borohydride (1.2 g, 32 mmol) portion-wise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 13 hours.
-
Quench the reaction by adding 1N hydrochloric acid.
-
Extract the mixture twice with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under vacuum and purify the crude product by column chromatography (SiO₂, 0-50% EtOAc/hexane) to obtain this compound.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC)[6]
A reverse-phase HPLC method can be employed for the analysis of this compound.
-
Column: Newcrom R1
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.
-
Application: This method is suitable for purity analysis and can be scaled for preparative separation to isolate impurities. It is also applicable for pharmacokinetic studies.
Synthesis Workflow Diagram
The following diagram illustrates the two primary synthesis routes for this compound.
Caption: Synthesis pathways for this compound.
Potential Applications in Drug Development
While direct and extensive biological activity data for this compound is limited in publicly available literature, its structural motifs are present in various biologically active molecules. Cyclohexane derivatives are known to exhibit a range of pharmacological properties, and this compound serves as a key intermediate in the synthesis of more complex molecules.
A comparative analysis of structurally similar compounds suggests potential for antimicrobial, anticancer, and anti-inflammatory activities. For instance, other cyclohexane derivatives have been investigated for their cytotoxic effects against various cancer cell lines and their ability to inhibit microbial growth. The presence of both a hydroxyl and an ester functional group allows for further chemical modifications, making it a versatile scaffold for the development of new therapeutic agents. Further research is warranted to fully elucidate the biological activity profile of this compound and its derivatives.
References
- 1. This compound | C8H14O3 | CID 87117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl cis-4-hydroxycyclohexanecarboxylate - CAS:3618-03-9 - Sunway Pharm Ltd [3wpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. 6125-57-1 CAS MSDS (trans-Methyl4-hydroxycyclohexanecarboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | SIELC Technologies [sielc.com]
An In-Depth Technical Guide to the Synthesis of Methyl 4-hydroxycyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for methyl 4-hydroxycyclohexanecarboxylate, a key intermediate in pharmaceutical and chemical research. The document details three core synthetic strategies: esterification of 4-hydroxycyclohexanecarboxylic acid, reduction of methyl 4-oxocyclohexanecarboxylate, and catalytic hydrogenation of methyl p-hydroxybenzoate. Each method is presented with detailed experimental protocols, comparative data, and workflow diagrams to facilitate practical application in a laboratory setting.
Synthesis Strategies Overview
This compound can be synthesized through several distinct pathways, each with its own advantages and considerations regarding starting material availability, reaction conditions, and yield. The three principal methods are:
-
Fischer Esterification: The direct esterification of 4-hydroxycyclohexanecarboxylic acid with methanol in the presence of an acid catalyst. This is a classic and straightforward method, often favored for its simplicity.
-
Ketone Reduction: The reduction of the ketone functionality of methyl 4-oxocyclohexanecarboxylate using a reducing agent such as sodium borohydride. This method is highly effective and generally proceeds with good yield.
-
Catalytic Hydrogenation: The saturation of the aromatic ring of methyl p-hydroxybenzoate using a metal catalyst under a hydrogen atmosphere. This approach is attractive for its atom economy and the availability of the aromatic precursor.
The choice of synthetic route will depend on factors such as the desired stereochemistry (cis/trans isomer ratio), scale of the reaction, and available laboratory equipment.
Comparative Data of Synthetic Routes
The following table summarizes key quantitative data for the different synthetic approaches to provide a basis for comparison.
| Synthesis Route | Starting Material | Reagents/Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Fischer Esterification | 4-hydroxycyclohexanecarboxylic acid | H₂SO₄ (catalytic) | Methanol | 5 hours | Room Temp. | ~82% |
| Ketone Reduction | Methyl 4-oxocyclohexanecarboxylate | Sodium Borohydride (NaBH₄) | Methanol | 13 hours | 0 to Room Temp. | ~75% |
| Catalytic Hydrogenation | p-Hydroxybenzoic Acid | 5% Ruthenium on Carbon | Water | Not specified | 80-120 | High |
Experimental Protocols
Fischer Esterification of 4-hydroxycyclohexanecarboxylic acid
This protocol details the synthesis of this compound via the acid-catalyzed esterification of 4-hydroxycyclohexanecarboxylic acid.
Materials:
-
4-hydroxycyclohexanecarboxylic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water
Procedure:
-
To a stirred suspension of 4-hydroxycyclohexanecarboxylic acid (15 g, 104.1 mmol) in methanol (30 mL) at room temperature under a nitrogen atmosphere, add concentrated sulfuric acid (0.9 mL, 15.6 mmol) dropwise.
-
Stir the reaction mixture for 5 hours, monitoring the consumption of the starting material by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water (50 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to afford this compound as a liquid (13.5 g, 82% yield).
Reduction of Methyl 4-oxocyclohexanecarboxylate
This protocol describes the synthesis of this compound by the reduction of methyl 4-oxocyclohexanecarboxylate using sodium borohydride.
Materials:
-
Methyl 4-oxocyclohexanecarboxylate
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve methyl 4-oxocyclohexanecarboxylate (5 g, 32 mmol) in methanol (40 mL) and cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (1.2 g, 32 mmol) portion-wise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 13 hours.
-
Quench the reaction by the addition of 1N HCl.
-
Extract the mixture twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the filtrate under vacuum.
-
Purify the crude product by column chromatography on silica gel (0-50% EtOAc/hexane) to yield this compound as a colorless oil (3.78 g, 75% yield).
Catalytic Hydrogenation of p-Hydroxybenzoic Acid
This protocol outlines the synthesis of 4-hydroxycyclohexanecarboxylic acid, the precursor for the ester, via catalytic hydrogenation. The subsequent esterification can be carried out as described in section 3.1.
Materials:
-
p-Hydroxybenzoic acid
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
Water
-
Hydrogen gas (H₂)
Procedure:
-
In a high-pressure autoclave, add p-hydroxybenzoic acid (10 kg), water (30 kg), and 5% ruthenium on carbon catalyst (0.3 kg).
-
Purge the autoclave with nitrogen once, followed by three purges with hydrogen.
-
Begin stirring and pressurize the reactor with hydrogen to 1 MPa.
-
Heat the mixture to 80°C, at which point hydrogen uptake should commence.
-
Gradually increase the temperature to 120°C and maintain this temperature until hydrogen uptake ceases.
-
Monitor the reaction to confirm the complete consumption of the starting material. The resulting product is 4-hydroxycyclohexanecarboxylic acid.
Synthesis of Starting Materials
Synthesis of 4-hydroxycyclohexanecarboxylic acid
This starting material for the Fischer esterification can be synthesized via the catalytic hydrogenation of p-hydroxybenzoic acid as detailed in the protocol in section 3.3.
Synthesis of Methyl 4-oxocyclohexanecarboxylate
This ketone can be prepared from the corresponding alcohol, this compound, through oxidation.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Pyridinium chlorochromate (PCC)
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (4.147 g, 26.21 mmol) in dichloromethane (150 mL).
-
Add pyridinium chlorochromate (PCC) (8.476 g, 39.32 mmol) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Dilute the reaction mixture with diethyl ether and decant the liquid.
-
Remove the solvents under reduced pressure.
-
Purify the residue by flash column chromatography using 25% ethyl acetate in hexane as the eluent to obtain methyl 4-oxocyclohexanecarboxylate as a colorless oil.[1]
Signaling Pathways and Experimental Workflows
Caption: Fischer Esterification Pathway.
Caption: Ketone Reduction Pathway.
Caption: Catalytic Hydrogenation Pathway.
Caption: General Experimental Workflow.
References
The Multifaceted Biological Activities of Methyl 4-hydroxycyclohexanecarboxylate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The methyl 4-hydroxycyclohexanecarboxylate scaffold has emerged as a promising framework in the quest for novel therapeutic agents. Its derivatives have demonstrated a diverse range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the current state of research, presenting key quantitative data, detailed experimental protocols, and insights into the underlying mechanisms of action to support ongoing and future drug discovery and development efforts.
Anticancer Activity
Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity, with lower values indicating greater potency.
Table 1: Anticancer Activity of this compound and Related Derivatives
| Compound Class | Specific Derivative(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Halogenated Benzofuran Carboxylate | Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 6.3 ± 2.5 | [1] |
| HepG2 (Liver) | 11 ± 3.2 | [2] | ||
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver) | 3.8 ± 0.5 | [1] | |
| A549 (Lung) | 3.5 ± 0.6 | [1] | ||
| SW620 (Colon) | 10.8 ± 0.9 | [2] | ||
| Platinum-based Cyclohexanediamine | {(1R,2R,4R)-4-Methyl-1,2-cyclohexanediamine}oxalatoplatinum(II) | CH1 (Ovarian) | Similar to Oxaliplatin | [3] |
| HeLa (Cervical) | Similar to Oxaliplatin | [3] | ||
| HCT-116 (Colon) | Less active than Oxaliplatin | [3] | ||
| 4-Methylcoumarin | 7,8-dihydroxy-4-methylcoumarin with n-decyl chain at C3 | K562 (Leukemia) | 42.4 | [4] |
| LS180 (Colon) | 25.2 | [4] | ||
| MCF-7 (Breast) | 25.1 | [4] | ||
| 6-bromo-4-bromomethyl-7-hydroxycoumarin | K562, LS180, MCF-7 | 32.7-45.8 | [4] |
Antimicrobial Activity
The antimicrobial potential of these derivatives has been evaluated against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.
Table 2: Antimicrobial Activity of Functionalized Cyclohexane and Cyclohexanecarboxylic Acid Derivatives
| Compound Class | Specific Derivative(s) | Microbial Strain | MIC (µg/mL) | Reference |
| Amidrazone derivative of cyclohex-1-ene-1-carboxylic acid | Compound 2c | Staphylococcus aureus | 64 | [2] |
| Compound 2c | Mycobacterium smegmatis | 64 | [2] | |
| Compound 2b | Yersinia enterocolitica | 64 | [2] | |
| Compound 2b | Escherichia coli | 256 | [2] | |
| Naphthazarin derivative | Compound 5ag | Methicillin-resistant Staphylococcus aureus (MRSA) | 2 | [5] |
| 2-hydroxynaphthalene-1-carboxamides | N-(3,5-Dimethylphenyl)-2-hydroxynaphthalene-1-carboxamide | Staphylococcus aureus | 54.9 µM | [6] |
| 2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | Various bacteria/mycobacteria | 0.3 - 92.6 µM | [6] | |
| 2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | Various bacteria/mycobacteria | 0.3 - 92.6 µM | [6] |
Anti-inflammatory Activity
Certain derivatives have demonstrated significant anti-inflammatory effects. This activity is often assessed using in vivo models, such as the carrageenan-induced paw edema assay, which measures the reduction in swelling.
Table 3: Anti-inflammatory Activity of a Methyl Cyclohexanecarboxylate Derivative
| Compound | Dosage | Time Post-Carrageenan | Paw Edema Inhibition (%) | Reference |
| Methyl 2-(5-butyl-6-thioxo-1,3,5-thiadiazinan-3-yl)butanoate (MBTTB) | 100 mg/kg | 1 hour | 16.7 | [1] |
| 100 mg/kg | 3 hours | 23.2 | [1] | |
| 100 mg/kg | 5 hours | 26.2 | [1] | |
| Standard Drug | - | 1 hour | 12.8 | [1] |
| - | 3 hours | 14.5 | [1] | |
| - | 5 hours | 15.4 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments cited in the evaluation of this compound derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (this compound derivatives)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (typically 1,000-100,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).[7]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[7]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[9]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that inhibits 50% of cell growth.[1]
Experimental workflow of the MTT cytotoxicity assay.
Agar Well Diffusion Method for Antimicrobial Susceptibility
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a well containing the test substance.[10]
Materials:
-
Test microorganisms
-
Appropriate agar medium (e.g., Mueller-Hinton agar)
-
Sterile Petri dishes
-
Test compounds
-
Sterile cork borer (6-8 mm diameter)
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial suspension from a fresh culture of the test organism in a suitable broth.[1]
-
Plate Inoculation: Dip a sterile swab into the inoculum and spread it evenly over the entire surface of an agar plate to create a lawn of bacteria.[11]
-
Well Creation: Use a sterile cork borer to create wells in the agar plate.[10]
-
Compound Application: Add a defined volume of the test compound solution (at a known concentration) into each well. A negative control (solvent) and a positive control (a known antibiotic) should be included.[10]
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).[11]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger zone of inhibition indicates greater antimicrobial activity.[1]
Experimental workflow for the agar well diffusion method.
Carrageenan-Induced Paw Edema Model
This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[12]
Materials:
-
Rats or mice
-
Carrageenan solution (1% in sterile saline)
-
Test compounds
-
Plethysmometer or digital calipers
-
Vehicle for compound administration (e.g., saline, DMSO)
Procedure:
-
Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.[13]
-
Compound Administration: Administer the test compound or vehicle to the animals via an appropriate route (e.g., oral, intraperitoneal) at a predetermined time before carrageenan injection.[12]
-
Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each animal.[13]
-
Carrageenan Injection: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[14]
-
Paw Volume/Thickness Measurement: Measure the paw volume or thickness at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[13]
-
Data Analysis: Calculate the percentage inhibition of paw edema for the treated groups compared to the vehicle control group at each time point.[13]
Experimental workflow for the carrageenan-induced paw edema model.
Signaling Pathway: Inhibition of NF-κB
The anti-inflammatory activity of some methyl cyclohexanecarboxylate derivatives is attributed to their ability to modulate key inflammatory mediators, including the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, such as those for cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes like cyclooxygenase-2 (COX-2).[2][15]
In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1), the IκB kinase (IKK) complex is activated, which then phosphorylates IκB. This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes.[16]
Certain this compound derivatives may exert their anti-inflammatory effects by inhibiting one or more steps in this pathway, such as the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and the subsequent expression of inflammatory mediators.[17]
Proposed inhibitory mechanism on the NF-κB signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid [mdpi.com]
- 3. {(1R,2R,4R)-4-Methyl-1,2-cyclohexanediamine}oxalatoplatinum(II): A Novel Enantiomerically Pure Oxaliplatin Derivative Showing Improved Anticancer Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Synthesis, Structure Elucidation, Antibacterial Activities, and Synergistic Effects of Novel Juglone and Naphthazarin Derivatives Against Clinical Methicillin-Resistant Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. botanyjournals.com [botanyjournals.com]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 17. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Hazards of Methyl 4-hydroxycyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known safety and hazard information for Methyl 4-hydroxycyclohexanecarboxylate. The information is compiled from publicly available safety data sheets and chemical databases to assist researchers, scientists, and drug development professionals in the safe handling and assessment of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. These properties are essential for understanding the substance's behavior and potential for exposure.
| Property | Value |
| Molecular Formula | C8H14O3 |
| Molecular Weight | 158.19 g/mol |
| CAS Number | 17449-76-2, 6125-57-1, 3618-03-9 |
| IUPAC Name | methyl 4-hydroxycyclohexane-1-carboxylate |
| Synonyms | Methyl 4-hydroxycyclohexane-1-carboxylate, 4-Carbomethoxycyclohexanol, Cyclohexanecarboxylic acid, 4-hydroxy-, methyl ester |
| Boiling Point | 125°C / 0.3 mmHg |
| LogP | 0.71050 |
Hazard Identification and Classification
This compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity upon ingestion, skin contact, or inhalation, as well as its potential to cause skin and eye irritation.
GHS Hazard Classification
The following table summarizes the GHS hazard classifications for this compound.
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Acute Toxicity, Inhalation | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | Category 3 |
GHS Label Elements
The GHS label elements, including pictograms, signal word, hazard statements, and precautionary statements, are crucial for communicating the hazards of this compound.
| Element | Description |
| Pictogram | |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. |
An In-depth Technical Guide to the Isomers of Methyl 4-hydroxycyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cis and trans isomers of Methyl 4-hydroxycyclohexanecarboxylate, detailing their nomenclature, physicochemical properties, synthesis, and spectroscopic characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development.
IUPAC Nomenclature and Stereochemistry
This compound exists as two stereoisomers: a cis isomer and a trans isomer. The spatial arrangement of the hydroxyl (-OH) and the methoxycarbonyl (-COOCH₃) groups on the cyclohexane ring defines their stereochemistry.
-
trans-Methyl 4-hydroxycyclohexanecarboxylate: The IUPAC name for the trans isomer is methyl (1r,4r)-4-hydroxycyclohexane-1-carboxylate .[1] In this configuration, the hydroxyl and methoxycarbonyl groups are on opposite sides of the cyclohexane ring.
-
cis-Methyl 4-hydroxycyclohexanecarboxylate: The IUPAC name for the cis isomer is methyl rel-(1s,4s)-4-hydroxycyclohexane-1-carboxylate .[2] In this configuration, the hydroxyl and methoxycarbonyl groups are on the same side of the cyclohexane ring.
Physicochemical Properties
The physical and chemical properties of the cis and trans isomers of this compound are summarized in the table below. These differences in properties, arising from their distinct three-dimensional structures, are critical for their separation and characterization.
| Property | cis-Isomer (Methyl rel-(1s,4s)-4-hydroxycyclohexane-1-carboxylate) | trans-Isomer (Methyl (1r,4r)-4-hydroxycyclohexane-1-carboxylate) |
| CAS Number | 3618-03-9[2] | 6125-57-1[1] |
| Molecular Formula | C₈H₁₄O₃[2] | C₈H₁₄O₃[1] |
| Molecular Weight | 158.20 g/mol | 158.20 g/mol |
| Boiling Point | 233.3 ± 33.0 °C at 760 Torr[3] | 125 °C at 0.3 mmHg[4] |
| Density | 1.121 ± 0.06 g/cm³[3] | Not available |
| Refractive Index | 1.4705 (at 21.5 °C)[3] | Not available |
| Melting Point | Not available | Not available |
Synthesis and Isomer Separation
The synthesis of this compound typically yields a mixture of cis and trans isomers. The ratio of the isomers can be influenced by the choice of reagents and reaction conditions. Stereoselective syntheses aim to produce a single, desired isomer.
General Synthesis Routes
Two common methods for the preparation of this compound are:
-
Esterification of 4-hydroxycyclohexanecarboxylic acid: This method involves the direct esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst.
-
Reduction of Methyl 4-oxocyclohexanecarboxylate: The keto group of Methyl 4-oxocyclohexanecarboxylate can be reduced to a hydroxyl group using reducing agents such as sodium borohydride. This reaction typically produces a mixture of cis and trans isomers.
Experimental Protocol: Reduction of Methyl 4-oxocyclohexanecarboxylate
This protocol describes a general procedure for the synthesis of a mixture of cis and trans this compound.
Materials:
-
Methyl 4-oxocyclohexanecarboxylate
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl), 1N solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for column chromatography
Procedure:
-
Dissolve Methyl 4-oxocyclohexanecarboxylate in methanol and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride to the cooled solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.
-
Quench the reaction by the slow addition of 1N HCl until the effervescence ceases.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to separate the isomers.
Separation of Cis and Trans Isomers
Due to their similar physicochemical properties, the separation of the cis and trans isomers of this compound can be challenging.[5] High-performance liquid chromatography (HPLC) and gas chromatography (GC) are effective techniques for their separation on an analytical and preparative scale.
Chromatographic Separation Workflow:
References
- 1. Methyl trans-4-hydroxycyclohexanecarboxylate 95.00% | CAS: 6125-57-1 | AChemBlock [achemblock.com]
- 2. Methyl cis-4-hydroxycyclohexanecarboxylate 97% | CAS: 3618-03-9 | AChemBlock [achemblock.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 6125-57-1 CAS MSDS (trans-Methyl4-hydroxycyclohexanecarboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to Methyl 4-hydroxycyclohexanecarboxylate for Researchers and Drug Development Professionals
Introduction
Methyl 4-hydroxycyclohexanecarboxylate is a versatile bifunctional organic molecule that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its cyclohexane scaffold, substituted with both a hydroxyl and a methyl ester group, makes it a valuable building block for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and, most notably, its application as a key intermediate in the development of targeted therapeutics, particularly inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a critical enzyme in cancer epigenetics.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. It is typically offered as a mixture of cis and trans isomers, as well as the individual stereoisomers. The purity of the commercially available products is generally high, often exceeding 97%. Below is a summary of representative suppliers and their offerings.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Name | CAS Number | Purity | Quantity |
| Sigma-Aldrich | Methyl trans-4-hydroxycyclohexanecarboxylate | 6125-57-1 | 95% | - |
| Apollo Scientific | Methyl cis-4-hydroxycyclohexanecarboxylate | 3618-03-9 | 98% | 250mg, 1g, 5g, 25g, 100g, 500g |
| AChemBlock | Methyl cis-4-hydroxycyclohexanecarboxylate | 3618-03-9 | 97% | 25G, 100G |
| BLD Pharm | cis-Methyl 4-hydroxycyclohexanecarboxylate | 3618-03-9 | - | - |
| Sunway Pharm Ltd | Methyl cis-4-hydroxycyclohexanecarboxylate | 3618-03-9 | 97% | 250mg, 1g, 5g, 10g, 25g |
| ChemicalBook | Cyclohexanecarboxylic acid, 4-hydroxy-, Methyl ester, cis- | 3618-03-9 | 98%-99% | - |
| Crescent Chemical Company | This compound | 17449-76-2 | - | 5G |
| CP Lab Safety | This compound | 17449-76-2 | min 95% | 1 gram |
| ChemScene | Methyl cis-4-hydroxycyclohexanecarboxylate | 3618-03-9 | ≥96% | - |
| Parchem | cis-Methyl 4-hydroxycyclohexanecarboxylate | 3618-03-9 | - | - |
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and synthesis.
Table 2: Physicochemical Properties of this compound[1]
| Property | Value |
| Molecular Formula | C8H14O3 |
| Molecular Weight | 158.19 g/mol |
| Appearance | Colorless to light yellow oil or off-white solid |
| Boiling Point | 233.3 ± 33.0 °C at 760 Torr (cis-isomer) |
| Density | 1.121 ± 0.06 g/cm³ (cis-isomer) |
| Refractive Index | 1.4705 (589.3 nm, 21.5°C) (cis-isomer) |
| Flash Point | 93.5 ± 18.2 °C (cis-isomer) |
| pKa | 14.96 ± 0.40 (Predicted) |
| LogP | 0.71050 |
Table 3: Spectroscopic Data for this compound
| Spectroscopy | Data |
| ¹H NMR | Available from suppliers such as BLD Pharm and ChemicalBook. For the cis-isomer, characteristic peaks are observed for the methoxy protons (s, ~3.6 ppm), the proton on the carbon bearing the hydroxyl group (m, ~3.7 ppm), and the proton on the carbon bearing the ester group (m, ~2.4 ppm), along with multiplets for the cyclohexane ring protons. |
| ¹³C NMR | Available from suppliers like ChemicalBook. |
| IR Spectroscopy | The IR spectrum of 4-methylcyclohexanol (a related compound) shows a broad O-H stretching band around 3200-3600 cm⁻¹.[1] A similar broad peak is expected for this compound, along with a strong C=O stretching vibration for the ester group around 1730 cm⁻¹. |
| Mass Spectrometry | GC-MS data is available on PubChem.[2] |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized via several routes. Two common methods are the esterification of 4-hydroxycyclohexanecarboxylic acid and the reduction of methyl 4-oxocyclohexanecarboxylate.
Protocol 1: Esterification of 4-hydroxycyclohexanecarboxylic acid
This protocol is adapted from a method described by Guidechem.
-
Reaction Setup: In a round-bottom flask, suspend 4-hydroxycyclohexane-1-carboxylic acid (15 g, 104.1 mmol) in methanol (30 mL).
-
Acid Catalysis: Cool the suspension and add sulfuric acid (0.9 mL, 15.6 mmol) dropwise under a nitrogen atmosphere at room temperature.
-
Reaction Monitoring: Stir the reaction mixture for 5 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench with water (50 mL) and extract the product with ethyl acetate (2 x 100 mL).
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound as a liquid.
Protocol 2: Reduction of Methyl 4-oxocyclohexanecarboxylate
This protocol is also adapted from a method described by Guidechem.
-
Reaction Setup: Dissolve methyl 4-oxocyclohexanecarboxylate (5 g, 32 mmol) in methanol (40 mL) in a suitable flask and cool the solution to 0°C.
-
Reduction: Add sodium borohydride (1.2 g, 32 mmol) portion-wise to the cooled solution.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 13 hours.
-
Workup: Quench the reaction with 1N HCl and extract the product with ethyl acetate twice.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum. Purify the crude product by column chromatography on silica gel (0-50% EtOAc/hexane) to afford this compound as a colorless oil.
Application in Drug Discovery: Synthesis of LSD1 Inhibitors
A significant application of this compound and its derivatives is in the synthesis of inhibitors for Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[3][4][5][6][7][8][9] LSD1 is a flavin-dependent monoamine oxidase that demethylates mono- and di-methylated lysine residues on histone H3, primarily at positions 4 and 9 (H3K4 and H3K9).[5] By removing these methyl marks, LSD1 plays a crucial role in regulating gene expression. Dysregulation of LSD1 activity is implicated in various cancers, making it an attractive therapeutic target.[7][8][9]
The cyclohexane scaffold of this compound serves as a key structural motif in the design of potent and selective LSD1 inhibitors. The following workflow illustrates the general synthetic strategy for incorporating this scaffold into an LSD1 inhibitor.
Caption: Synthetic workflow for an LSD1 inhibitor.
LSD1 Signaling Pathway and Inhibition
LSD1 functions within a larger complex of proteins to regulate gene transcription. Its primary role is to remove methyl groups from histone H3, leading to changes in chromatin structure and gene expression. In many cancers, LSD1 is overexpressed and contributes to the silencing of tumor suppressor genes and the activation of oncogenes.
The signaling pathway below illustrates the mechanism of LSD1 action and how its inhibition can lead to anti-tumor effects.
Caption: LSD1 signaling and inhibition mechanism.
By inhibiting LSD1, the repressive demethylation of H3K4 is blocked, leading to an accumulation of H3K4me2, a mark associated with active transcription. This can result in the re-expression of tumor suppressor genes, ultimately leading to anti-tumor effects such as cell differentiation, apoptosis, and cell cycle arrest.
Conclusion
This compound is a commercially accessible and highly valuable chemical intermediate. Its utility extends beyond general organic synthesis, playing a crucial role in the development of targeted therapies for cancer. The cyclohexane core provides a rigid and synthetically tractable scaffold for the design of potent enzyme inhibitors, as exemplified by its application in the synthesis of LSD1 inhibitors. This guide provides researchers and drug development professionals with the essential technical information to effectively utilize this versatile building block in their research endeavors.
References
- 1. Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Scholars@Duke publication: Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B. [scholars.duke.edu]
- 4. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Natural products as LSD1 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annual review of LSD1/KDM1A inhibitors in 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Methyl 4-hydroxycyclohexanecarboxylate from 4-hydroxycyclohexanecarboxylic acid
Application Note: Synthesis of Methyl 4-hydroxycyclohexanecarboxylate
Introduction
This compound is a valuable organic intermediate in the synthesis of various pharmaceuticals and specialty chemicals. This application note details a robust and efficient protocol for the synthesis of this compound via the Fischer esterification of 4-hydroxycyclohexanecarboxylic acid. The Fischer esterification is a classic and widely used method for converting carboxylic acids and alcohols into esters using an acid catalyst.[1][2][3] This process is an equilibrium reaction, and strategies to drive the reaction towards the product, such as using an excess of the alcohol, are often employed.[1][4][5]
Principle of the Method
The synthesis proceeds via an acid-catalyzed nucleophilic acyl substitution. The carboxylic acid is protonated by a strong acid catalyst, typically sulfuric acid, which activates the carbonyl group towards nucleophilic attack by the alcohol (methanol in this case).[3][4][6] A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the final ester product. The use of excess methanol as the solvent shifts the equilibrium towards the formation of this compound, maximizing the yield.[1][4]
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting material and the product.
| Property | 4-hydroxycyclohexanecarboxylic acid | This compound |
| Molecular Formula | C₇H₁₂O₃ | C₈H₁₄O₃[7] |
| Molecular Weight | 144.17 g/mol | 158.19 g/mol [7] |
| Appearance | White solid | Colorless liquid[8] |
| Typical Yield | N/A | 82%[8] |
| ¹H NMR (500 MHz, DMSO-d6) | N/A | δ 4.38 (d, J = 3.5 Hz, 1H), 3.65 (br d, J = 3.5 Hz, 1H), 3.59 (s, 3H), 2.40-2.32 (m, 1H), 1.88-1.74 (m, 4H), 1.55-1.44 (m, 2H), 1.39-1.28 (m, 1H), 1.20-1.09 (m, 1H)[8] |
| LCMS (m/z) | N/A | 159.1 [M+1][8] |
Experimental Protocol
Materials:
-
4-hydroxycyclohexane-1-carboxylic acid (15 g, 104.1 mmol)
-
Methanol (30 mL)
-
Concentrated Sulfuric Acid (0.9 mL, 15.6 mmol)
-
Water (50 mL)
-
Ethyl acetate (2 x 100 mL)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, suspend 4-hydroxycyclohexane-1-carboxylic acid (15 g, 104.1 mmol) in methanol (30 mL) with stirring.[8]
-
Acid Addition: At room temperature, add concentrated sulfuric acid (0.9 mL, 15.6 mmol) dropwise to the stirred suspension.[8]
-
Reaction: Stir the reaction mixture for 5 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).[8]
-
Workup - Quenching and Extraction: Once the starting material is consumed, quench the reaction with water (50 mL). Extract the aqueous mixture with ethyl acetate (2 x 100 mL).[8]
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine.[8]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous Na₂SO₄ and then concentrate under reduced pressure to afford this compound as a liquid (13.5 g, 82% yield).[8]
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Fischer Esterification Mechanism
Caption: Generalized mechanism of the Fischer esterification.
References
- 1. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. This compound | C8H14O3 | CID 87117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
Application Note: HPLC Analysis of Methyl 4-hydroxycyclohexanecarboxylate
Abstract
This application note presents a detailed protocol for the analysis of Methyl 4-hydroxycyclohexanecarboxylate using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The developed method is suitable for the quantification of the active pharmaceutical ingredient (API) and the separation of its potential impurities, including geometric isomers and process-related impurities. This document provides comprehensive experimental procedures, data presentation, and visual workflows to assist researchers, scientists, and drug development professionals in implementing a robust analytical method for this compound.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the quality and safety of the final drug product. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of non-volatile and thermally labile compounds, making it an ideal choice for the quality control of this compound.[1] This application note describes a stability-indicating HPLC method capable of separating the cis- and trans-isomers of this compound, as well as potential starting materials from the synthesis process.
Experimental
Instrumentation and Consumables
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).
-
Column: C18 stationary phase, 4.6 x 150 mm, 5 µm particle size.
-
Vials: 2 mL amber glass vials with PTFE septa.
-
Filters: 0.45 µm PTFE syringe filters.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Phosphoric acid (85%).
Chromatographic Conditions
A reverse-phase HPLC method was developed to achieve optimal separation.[2] Due to the polar nature of the hydroxyl group, a gradient elution was employed to ensure adequate retention of the analyte and separation from potential impurities.
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 0-2 min: 20% B, 2-10 min: 20-80% B, 10-12 min: 80% B, 12-13 min: 80-20% B, 13-15 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
Note: this compound lacks a strong chromophore, necessitating detection at a low UV wavelength for adequate sensitivity.[1]
Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the 50:50 acetonitrile/water mixture.
Sample Solution Preparation
-
Accurately weigh 25 mg of the this compound sample and transfer to a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Pipette 1 mL of this solution into a 10 mL volumetric flask and dilute to volume with the same solvent mixture.
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Data Presentation
The developed method was validated for linearity, precision, and accuracy. The results are summarized in the tables below.
Linearity
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 125.3 |
| 25 | 312.8 |
| 50 | 624.5 |
| 100 | 1251.2 |
| 150 | 1878.9 |
| Correlation Coefficient (r²) | 0.9995 |
Precision
| Parameter | Retention Time (min) | Peak Area (mAU*s) |
| Intra-day (n=6) | ||
| Mean | 8.54 | 1250.5 |
| %RSD | 0.25% | 0.85% |
| Inter-day (n=6) | ||
| Mean | 8.52 | 1255.1 |
| %RSD | 0.31% | 1.15% |
Accuracy (Spike Recovery)
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80 | 79.2 | 99.0% |
| 100% | 100 | 101.1 | 101.1% |
| 120% | 120 | 119.5 | 99.6% |
Visualizations
Experimental Workflow
Caption: High-level workflow for the HPLC analysis of this compound.
Logical Relationship of Potential Impurities
Caption: Potential impurities and their relationship to the final product.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the quantitative analysis of this compound and its related impurities. The method is specific, linear, precise, and accurate, making it suitable for routine quality control in a pharmaceutical development and manufacturing environment. The detailed protocol and workflows presented in this application note are intended to facilitate the straightforward implementation of this analytical procedure.
References
Application Notes and Protocols for the NMR Characterization of Methyl 4-hydroxycyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and stereochemical analysis of organic molecules. This document provides detailed application notes and experimental protocols for the characterization of cis and trans isomers of Methyl 4-hydroxycyclohexanecarboxylate using NMR spectroscopy. The differentiation and characterization of these isomers are crucial in various fields, including drug development, where stereochemistry can significantly impact pharmacological activity.
Data Presentation
Precise ¹H and ¹³C NMR data are essential for the unambiguous assignment of the cis and trans isomers of this compound. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Note: While extensive searches were conducted, a single, comprehensive source for the complete ¹H and ¹³C NMR data for both isomers could not be located. The following tables are presented as a template for data organization. Researchers should populate these tables with experimentally determined or literature-validated values.
Table 1: ¹H NMR Data for this compound Isomers
| Proton Assignment | cis-Isomer Chemical Shift (δ ppm) | cis-Isomer Multiplicity & Coupling Constant (J Hz) | trans-Isomer Chemical Shift (δ ppm) | trans-Isomer Multiplicity & Coupling Constant (J Hz) |
| H1 (CH-COOCH₃) | Data not available | Data not available | Data not available | Data not available |
| H2, H6 (axial) | Data not available | Data not available | Data not available | Data not available |
| H2, H6 (equatorial) | Data not available | Data not available | Data not available | Data not available |
| H3, H5 (axial) | Data not available | Data not available | Data not available | Data not available |
| H3, H5 (equatorial) | Data not available | Data not available | Data not available | Data not available |
| H4 (CH-OH) | Data not available | Data not available | Data not available | Data not available |
| OCH₃ | Data not available | Data not available | Data not available | Data not available |
| OH | Data not available | Data not available | Data not available | Data not available |
Table 2: ¹³C NMR Data for this compound Isomers
| Carbon Assignment | cis-Isomer Chemical Shift (δ ppm) | trans-Isomer Chemical Shift (δ ppm) |
| C1 (CH-COOCH₃) | Data not available | Data not available |
| C2, C6 | Data not available | Data not available |
| C3, C5 | Data not available | Data not available |
| C4 (CH-OH) | Data not available | Data not available |
| C=O | Data not available | Data not available |
| OCH₃ | Data not available | Data not available |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Purity: Ensure the analyte, this compound, is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for this compound. Other solvents like acetone-d₆ or methanol-d₄ can also be used depending on solubility and the desired chemical shift dispersion.
-
Concentration: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Many deuterated solvents are available with TMS already added.
-
Sample Filtration: If any particulate matter is present, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.
NMR Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 12-15 ppm.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay: A relaxation delay of 1-5 seconds is recommended.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments) is used to obtain a spectrum with singlets for each carbon.
-
Spectral Width: Set a spectral width of approximately 200-220 ppm.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.
-
-
2D NMR Experiments (for complete structural assignment):
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the molecule, helping to establish the connectivity of the cyclohexane ring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, aiding in the assignment of both ¹H and ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is useful for assigning quaternary carbons and confirming the overall structure.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the NMR characterization of this compound.
Caption: Experimental workflow for NMR characterization.
Caption: Logic for stereochemistry determination by NMR.
Application of Methyl 4-hydroxycyclohexanecarboxylate in Organic Synthesis: A Versatile Intermediate for Bioactive Molecules
Methyl 4-hydroxycyclohexanecarboxylate is a valuable bifunctional molecule in organic synthesis, serving as a versatile building block for the introduction of the 4-substituted cyclohexyl moiety into more complex structures. Its utility is rooted in the presence of two distinct functional groups—a hydroxyl group and a methyl ester—which can be selectively manipulated to achieve a variety of synthetic transformations. This application note will focus on its role as a precursor to key intermediates in drug discovery, particularly in the synthesis of substituted aminocyclohexanes.
The cis and trans isomers of this compound provide a gateway to stereochemically defined structures, which is of paramount importance in the development of pharmaceuticals where specific stereoisomers often exhibit desired biological activity. A key transformation of this molecule is the conversion of the hydroxyl group to an amino group, often with inversion of stereochemistry, to produce methyl 4-aminocyclohexanecarboxylate. This amino acid ester derivative is a crucial component in the synthesis of various biologically active compounds, including enzyme inhibitors and receptor modulators.
One of the most effective methods for this transformation is the Mitsunobu reaction, which allows for the conversion of a secondary alcohol to a variety of functional groups, including amines, with predictable stereochemical outcomes (typically inversion of configuration).[1][2] By employing a nitrogen nucleophile such as phthalimide in a Mitsunobu reaction, the hydroxyl group of this compound can be displaced to form an N-alkylated phthalimide.[1] Subsequent hydrazinolysis of the phthalimide group, a standard procedure in the Gabriel synthesis, unmasks the primary amine, affording methyl 4-aminocyclohexanecarboxylate.[1] This two-step sequence is a reliable method for the stereoselective introduction of an amino group.
Experimental Protocols
Herein, we provide detailed protocols for the preparation of this compound and its subsequent conversion to a key synthetic intermediate.
1. Synthesis of this compound
Two common methods for the preparation of this compound are the esterification of 4-hydroxycyclohexanecarboxylic acid and the reduction of methyl 4-oxocyclohexanecarboxylate.
Method A: Esterification of 4-hydroxycyclohexanecarboxylic acid [3]
-
Materials: 4-hydroxycyclohexane-1-carboxylic acid, methanol, sulfuric acid, water, ethyl acetate, saturated sodium bicarbonate solution, brine, sodium sulfate.
-
Procedure:
-
Suspend 4-hydroxycyclohexane-1-carboxylic acid (15 g, 104.1 mmol) in methanol (30 mL) in a round-bottom flask under a nitrogen atmosphere at room temperature.
-
Add sulfuric acid (0.9 mL, 15.6 mmol) dropwise to the stirred suspension.
-
Stir the reaction mixture for 5 hours, monitoring the consumption of the starting material by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (2 x 100 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure to yield this compound.
-
Method B: Reduction of Methyl 4-oxocyclohexanecarboxylate [3]
-
Materials: Methyl 4-oxocyclohexanecarboxylate, methanol, sodium borohydride (NaBH₄), 1N HCl, ethyl acetate, brine, sodium sulfate, silica gel.
-
Procedure:
-
Dissolve methyl 4-oxocyclohexanecarboxylate (5 g, 32 mmol) in methanol (40 mL) in a round-bottom flask and cool to 0°C.
-
Add NaBH₄ (1.2 g, 32 mmol) portion-wise to the cooled solution.
-
Allow the mixture to warm to room temperature and stir for 13 hours.
-
Quench the reaction by the addition of 1N HCl.
-
Extract the mixture twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over Na₂SO₄.
-
Filter and concentrate the solution under vacuum.
-
Purify the crude product by column chromatography on silica gel (0-50% EtOAc/hexane) to afford this compound.
-
2. Conversion of this compound to Methyl 4-phthalimidocyclohexanecarboxylate via Mitsunobu Reaction (General Procedure) [4][5]
-
Materials: this compound, phthalimide, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a stirring bar and under a nitrogen atmosphere, dissolve this compound (1 eq.), phthalimide (1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (10 volumes).
-
Cool the mixture to 0°C in an ice bath.
-
Add DEAD or DIAD (1.5 eq.) dropwise to the cooled solution, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours, or until TLC analysis indicates the consumption of the starting alcohol.
-
The formation of a white precipitate (triphenylphosphine oxide) is an indication of reaction progress.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter to remove the triphenylphosphine oxide.
-
Wash the filtrate successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield methyl 4-phthalimidocyclohexanecarboxylate.
-
3. Deprotection to Methyl 4-aminocyclohexanecarboxylate Hydrochloride (General Gabriel Synthesis Procedure)
-
Materials: Methyl 4-phthalimidocyclohexanecarboxylate, hydrazine hydrate, ethanol, hydrochloric acid.
-
Procedure:
-
Dissolve methyl 4-phthalimidocyclohexanecarboxylate in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (typically 1.5-2 equivalents) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and filter to remove the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable solvent and treat with hydrochloric acid to precipitate the hydrochloride salt of the amine.
-
Collect the solid by filtration and dry to obtain methyl 4-aminocyclohexanecarboxylate hydrochloride.
-
Quantitative Data
The following table summarizes the typical yields for the synthesis of this compound.
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 4-hydroxycyclohexane-1-carboxylic acid | H₂SO₄, MeOH | This compound | 82% | [3] |
| Methyl 4-oxocyclohexanecarboxylate | NaBH₄, MeOH | This compound | 75% | [3] |
Yields for the Mitsunobu and Gabriel synthesis steps are highly substrate-dependent but are generally good to excellent.
Visualizations
Below are diagrams illustrating the synthetic workflows described.
References
Application Notes and Protocols: Esterification of 4-Hydroxycyclohexanecarboxylic Acid with Methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The esterification of 4-hydroxycyclohexanecarboxylic acid to form methyl 4-hydroxycyclohexanecarboxylate is a fundamental organic transformation. This reaction is of significant interest in medicinal chemistry and drug development as the resulting ester can serve as a key intermediate in the synthesis of various biologically active molecules. The bifunctional nature of 4-hydroxycyclohexanecarboxylic acid, possessing both a hydroxyl and a carboxylic acid group, allows for diverse chemical modifications. The resulting methyl ester, this compound, is a versatile building block in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] This document provides a detailed protocol for the acid-catalyzed esterification of 4-hydroxycyclohexanecarboxylic acid with methanol, a process commonly known as Fischer esterification.[3][4][5]
Reaction Principle
The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction. In this process, the carboxylic acid is treated with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or phosphoric acid.[3] The reaction is reversible, and to drive the equilibrium towards the formation of the ester, a large excess of the alcohol is often used, or the water formed during the reaction is removed.[3][6][7] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester.[4][7][8]
Experimental Protocol
This protocol is based on a reported procedure for the synthesis of this compound.[1]
Materials:
-
4-hydroxycyclohexane-1-carboxylic acid
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen gas (N₂)
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, suspend 4-hydroxycyclohexane-1-carboxylic acid (15 g, 104.1 mmol) in methanol (30 mL).
-
Acid Addition: While stirring the suspension at room temperature, add sulfuric acid (0.9 mL, 15.6 mmol) dropwise.
-
Reaction Monitoring: Stir the reaction mixture for 5 hours. Monitor the consumption of the starting material using thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by adding water (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 100 mL).
-
Washing: Combine the organic layers and wash them sequentially with a saturated NaHCO₃ solution and brine.[9] The bicarbonate wash is crucial to neutralize the acidic catalyst and remove any unreacted carboxylic acid.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Product: The resulting product, this compound, is obtained as a liquid (13.5 g, 82% yield).[1]
Data Presentation
Table 1: Reaction Parameters and Yield
| Parameter | Value | Reference |
| Starting Material | 4-hydroxycyclohexane-1-carboxylic acid | [1] |
| Reagents | Methanol, Sulfuric acid | [1] |
| Reaction Time | 5 hours | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Product | This compound | [1] |
| Yield | 82% | [1] |
Table 2: Product Characterization Data
| Analysis | Result | Reference |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 4.38 (d, J = 3.5 Hz, 1H), 3.65 (br d, J = 3.5 Hz, 1H), 3.59 (s, 3H), 2.40-2.32 (m, 1H), 1.88-1.74 (m, 4H), 1.55-1.44 (m, 2H), 1.39-1.28 (m, 1H), 1.20-1.09 (m, 1H) | [1] |
| LCMS (m/z) | 159.1 [M+H]⁺ | [1] |
Visualizations
Reaction Pathway
The following diagram illustrates the chemical transformation from 4-hydroxycyclohexanecarboxylic acid to this compound.
References
- 1. Page loading... [guidechem.com]
- 2. Cyclohexanecarboxylic acid, 4-hydroxy-, Methyl ester, cis- | 3618-03-9 [chemicalbook.com]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
Application Note: Monitoring the Synthesis of Methyl 4-hydroxycyclohexanecarboxylate
Abstract
This application note provides a detailed protocol for monitoring the reaction progress of the synthesis of Methyl 4-hydroxycyclohexanecarboxylate. The synthesis is achieved via the hydrogenation of Methyl p-hydroxybenzoate. The protocol outlines the use of Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy as orthogonal methods to track the consumption of the starting material and the formation of the product. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1][2] Its synthesis often involves the reduction of the aromatic ring of Methyl p-hydroxybenzoate. Careful monitoring of the reaction is crucial to ensure complete conversion, maximize yield, and minimize the formation of byproducts. This document presents robust protocols for real-time or quasi-real-time reaction monitoring using common analytical techniques.
Reaction Scheme
The synthesis of this compound from Methyl p-hydroxybenzoate is typically achieved through catalytic hydrogenation.
Starting Material: Methyl p-hydroxybenzoate Product: this compound Reaction: Catalytic Hydrogenation (e.g., using a Ruthenium on Alumina catalyst in a methanol solvent)[1]
Monitoring Techniques
A multi-pronged approach to reaction monitoring is recommended to ensure accurate and reliable results.
-
Thin Layer Chromatography (TLC): A rapid and simple qualitative technique for visualizing the disappearance of the starting material and the appearance of the product.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful quantitative method for separating and identifying volatile compounds in the reaction mixture, providing information on the relative concentrations of starting material, product, and any volatile intermediates or byproducts.[4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing for the unambiguous identification of the starting material and product. The disappearance of aromatic proton and carbon signals and the appearance of aliphatic signals can be used to monitor the reaction progress.[7][8]
Experimental Protocols
Thin Layer Chromatography (TLC)
This protocol is designed for rapid, qualitative monitoring of the reaction progress.
Materials:
-
TLC plates (Silica gel 60 F254)
-
Developing chamber
-
Spotting capillaries
-
Mobile Phase (Eluent): A common starting point is a mixture of Ethyl Acetate and Hexane (e.g., 30:70 v/v). The polarity can be adjusted based on the observed separation.
-
Visualization agent:
-
UV lamp (254 nm)
-
Potassium permanganate (KMnO4) stain
-
Procedure:
-
Sample Preparation: At desired time points, withdraw a small aliquot (e.g., 1-2 drops) of the reaction mixture using a glass capillary. Dilute the aliquot with a small amount of a suitable solvent (e.g., ethyl acetate).
-
Spotting: On a TLC plate, draw a faint pencil line about 1 cm from the bottom. Spot the diluted reaction mixture, a standard of the starting material (Methyl p-hydroxybenzoate), and a co-spot (reaction mixture and starting material) on the baseline.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate from the chamber and mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp. The aromatic starting material should be UV active.
-
For enhanced visualization, dip the plate into a potassium permanganate stain and gently heat with a heat gun. The product, being an alcohol, should appear as a yellowish spot on a purple background.
-
-
Interpretation: The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction. The relative intensity of the spots provides a qualitative measure of the conversion.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides quantitative analysis of the reaction mixture.
Instrumentation and Parameters:
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms or HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[9]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9]
-
Inlet Temperature: 250 °C.[9]
-
Injection Mode: Split or splitless, depending on the concentration.
-
Injection Volume: 1 µL.[9]
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C, hold for 5 minutes.[9]
-
-
Mass Spectrometer:
Procedure:
-
Sample Preparation: At specified time intervals, withdraw an aliquot of the reaction mixture. Quench the reaction if necessary. Dilute the sample in a suitable volatile solvent like ethyl acetate.[9] If the sample contains solid particles (e.g., catalyst), filter or centrifuge the sample.[9]
-
Analysis: Inject the prepared sample into the GC-MS system.
-
Data Analysis:
-
Identify the peaks corresponding to the starting material (Methyl p-hydroxybenzoate) and the product (this compound) based on their retention times and mass spectra.
-
Quantify the relative peak areas to determine the percentage conversion of the starting material to the product over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is used for structural confirmation and to monitor the disappearance of aromatic signals.
Instrumentation and Parameters:
-
NMR Spectrometer: 400 MHz or higher for better resolution.
-
Solvent: Deuterated chloroform (CDCl3) or another suitable deuterated solvent that dissolves the reaction components.
-
Analysis: ¹H NMR and ¹³C NMR spectra.
Procedure:
-
Sample Preparation: Withdraw an aliquot of the reaction mixture. Remove the solvent under reduced pressure. Dissolve the residue in the deuterated solvent.
-
Analysis: Acquire ¹H and ¹³C NMR spectra of the sample.
-
Data Interpretation:
-
¹H NMR: Monitor the disappearance of the aromatic proton signals of Methyl p-hydroxybenzoate (typically in the range of 6.5-8.0 ppm).[10][11] Concurrently, observe the appearance of aliphatic proton signals of this compound (typically in the range of 1.0-4.0 ppm).
-
¹³C NMR: Track the disappearance of the aromatic carbon signals of the starting material (typically in the range of 120-160 ppm).[10][11] Observe the appearance of the aliphatic carbon signals of the product.
-
Data Presentation
The quantitative data obtained from GC-MS analysis at different time points can be summarized in a table for easy comparison.
| Time (hours) | Methyl p-hydroxybenzoate (Peak Area %) | This compound (Peak Area %) | Conversion (%) |
| 0 | 100 | 0 | 0 |
| 1 | 75 | 25 | 25 |
| 2 | 40 | 60 | 60 |
| 4 | 10 | 90 | 90 |
| 6 | <1 | >99 | >99 |
Note: The data presented above is illustrative. Actual results will vary based on reaction conditions.
Visualizations
Signaling Pathway of Reaction Monitoring
Caption: Workflow for monitoring the synthesis of this compound.
Logical Relationship of Analytical Techniques
Caption: Relationship between reaction progress and analytical techniques.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for monitoring the synthesis of this compound. By employing a combination of TLC, GC-MS, and NMR spectroscopy, researchers can effectively track the reaction progress, ensure complete conversion of the starting material, and confirm the identity of the final product. These methods are essential for optimizing reaction conditions and ensuring the production of high-quality material for downstream applications in research and development.
References
- 1. Page loading... [guidechem.com]
- 2. Cyclohexanecarboxylic acid, 4-hydroxy-, Methyl ester, cis- | 3618-03-9 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | C8H14O3 | CID 87117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Determination and confirmation of methyl p-hydroxybenzoate in royal jelly and other foods produced by the honey bee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jmchemsci.com [jmchemsci.com]
- 7. Biotransformation of aromatic compounds. Monitoring fluorinated analogues by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Scale-Up Synthesis of Methyl 4-Hydroxycyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of methyl 4-hydroxycyclohexanecarboxylate, a key intermediate in the pharmaceutical and chemical industries. Three primary synthetic routes are discussed: the esterification of 4-hydroxycyclohexanecarboxylic acid, the reduction of methyl 4-oxocyclohexanecarboxylate, and the hydrogenation of p-hydroxybenzoic acid derivatives. This guide addresses critical considerations for transitioning these syntheses from laboratory to pilot plant and industrial scale, including reaction conditions, process safety, and purification strategies. All quantitative data is summarized for clear comparison, and detailed experimental protocols are provided.
Introduction
This compound is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals. Its stereochemistry (cis/trans) is often a critical factor in the desired properties of the final product. The demand for this intermediate necessitates robust and scalable synthetic processes. This document outlines the key considerations and methodologies for the successful scale-up of its production.
Synthetic Routes and Scale-Up Considerations
Three principal routes for the synthesis of this compound have been identified as viable for large-scale production. The selection of a specific route will depend on factors such as raw material availability and cost, desired isomeric purity, and existing manufacturing infrastructure.
Route 1: Esterification of 4-Hydroxycyclohexanecarboxylic Acid
This is a classic and straightforward approach involving the reaction of 4-hydroxycyclohexanecarboxylic acid with methanol in the presence of an acid catalyst.
Key Scale-Up Considerations:
-
Reaction Kinetics and Equilibrium: The esterification is a reversible reaction. To drive the reaction to completion on a large scale, excess methanol is typically used, and water is removed.
-
Catalyst Selection and Removal: While strong mineral acids like sulfuric acid are effective, their corrosive nature and difficult removal at scale can be problematic. Solid acid catalysts can be an alternative, simplifying work-up.
-
Heat Management: The reaction is typically run at reflux. Proper reactor design is crucial for efficient heat transfer to maintain a consistent reaction temperature throughout the large volume.
-
Materials of Construction: Acidic conditions necessitate the use of corrosion-resistant reactors, such as glass-lined or stainless steel vessels.
Route 2: Reduction of Methyl 4-Oxocyclohexanecarboxylate
This method involves the reduction of the ketone functionality of methyl 4-oxocyclohexanecarboxylate to the desired alcohol.
Key Scale-Up Considerations:
-
Reducing Agent Selection: Sodium borohydride (NaBH4) is a common and effective reducing agent. However, its reaction with protic solvents generates hydrogen gas, which requires careful handling and ventilation at scale to mitigate explosion risks. Catalytic hydrogenation is an alternative that can be more economical and safer for large-scale operations.
-
Control of Stereoselectivity: The choice of reducing agent and reaction conditions can influence the cis/trans ratio of the product. Careful optimization is required to achieve the desired isomer.
-
Exothermicity: The reduction reaction is exothermic. A robust cooling system for the reactor is essential to control the temperature and prevent runaway reactions.
-
Work-up: Quenching the reaction and separating the product from inorganic byproducts can be challenging at a large scale and may require significant volumes of extraction solvents.
Route 3: Hydrogenation of p-Hydroxybenzoic Acid or its Esters
This route involves the aromatic ring reduction of readily available p-hydroxybenzoic acid or its methyl ester.
Key Scale-Up Considerations:
-
Catalyst and Reaction Conditions: This reaction requires a heterogeneous catalyst (e.g., ruthenium on carbon) and is conducted under high pressure and temperature.[1] A specialized high-pressure reactor (autoclave) is necessary.
-
Mass Transfer: Efficient mixing is critical to ensure good contact between the solid catalyst, liquid substrate, and gaseous hydrogen. The design of the agitator and gas sparging system is crucial.
-
Heat Transfer: The hydrogenation of aromatic rings is highly exothermic. Precise temperature control is vital to prevent side reactions and ensure catalyst stability.[2]
-
Catalyst Handling and Filtration: Handling of the pyrophoric catalyst requires inert atmosphere techniques. Filtration to remove the catalyst after the reaction can be a bottleneck in the process and requires specialized equipment.
Data Presentation
The following tables summarize typical quantitative data for the different synthetic routes. Note that yields and specific conditions can vary significantly based on the scale and specific equipment used.
| Parameter | Route 1: Esterification | Route 2: Reduction | Route 3: Hydrogenation |
| Starting Material | 4-Hydroxycyclohexanecarboxylic Acid | Methyl 4-Oxocyclohexanecarboxylate | p-Hydroxybenzoic Acid |
| Key Reagents | Methanol, Sulfuric Acid | Sodium Borohydride, Methanol | Hydrogen, Ru/C catalyst |
| Typical Scale | Lab to Multi-ton | Lab to Pilot | Pilot to Industrial |
| Temperature | 60-70 °C (Reflux) | 0-25 °C | 80-150 °C[1] |
| Pressure | Atmospheric | Atmospheric | 1-3 MPa[1] |
| Reaction Time | 4-8 hours | 2-6 hours | 6-12 hours |
| Typical Yield | 85-95% | 75-90% | >95% |
| Key Advantage | Simple, high yield | Mild conditions | High atom economy |
| Key Disadvantage | Corrosive, equilibrium limited | H2 evolution, cost of NaBH4 | High pressure/temp, specialized equipment |
Experimental Protocols
Protocol for Route 1: Esterification of 4-Hydroxycyclohexanecarboxylic Acid (Pilot Scale)
-
Reactor Setup: Charge a 100 L glass-lined reactor with 4-hydroxycyclohexanecarboxylic acid (10 kg, 69.4 mol).
-
Reagent Addition: Add methanol (50 L) to the reactor. Begin agitation.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (1 L) to the stirred mixture.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 6 hours. Monitor the reaction progress by HPLC.
-
Work-up: Cool the reaction mixture to room temperature. Neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Protocol for Route 2: Reduction of Methyl 4-Oxocyclohexanecarboxylate (Pilot Scale)
-
Reactor Setup: Charge a 100 L jacketed reactor with methyl 4-oxocyclohexanecarboxylate (10 kg, 64.0 mol) and methanol (50 L).
-
Cooling: Cool the stirred solution to 0-5 °C using a chiller.
-
Reagent Addition: Slowly add sodium borohydride (2.4 kg, 63.4 mol) in portions, maintaining the internal temperature below 10 °C. Note: Hydrogen gas will be evolved. Ensure adequate ventilation.
-
Reaction: Stir the reaction mixture at 0-5 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor by TLC or HPLC.
-
Work-up: Carefully quench the reaction by the slow addition of acetone, followed by water.
-
Extraction: Extract the product with dichloromethane.
-
Purification: Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate in vacuo to afford the product.
Protocol for Route 3: Hydrogenation of p-Hydroxybenzoic Acid (Pilot Scale)
As described in patent CN106316825A for the synthesis of the carboxylic acid precursor.[1]
-
Reactor Setup: In a 50 L autoclave, add p-hydroxybenzoic acid (10 kg), water (30 kg), and 5% ruthenium on carbon catalyst (0.3 kg).
-
Inerting: Purge the reactor with nitrogen, followed by hydrogen (three times).
-
Reaction: Start stirring and pressurize with hydrogen to 1 MPa. Heat the reactor to 80 °C, at which point hydrogen uptake will begin. Gradually increase the temperature to 120 °C and maintain until hydrogen uptake ceases.
-
Monitoring: Monitor the reaction by HPLC to confirm the complete consumption of the starting material.
-
Work-up: Cool the reactor, vent the excess hydrogen, and purge with nitrogen.
-
Catalyst Removal: Filter the reaction mixture to remove the catalyst.
-
Isolation: The aqueous solution of 4-hydroxycyclohexanecarboxylic acid can then be esterified as per Protocol 4.1.
Visualizations
Caption: Overview of the three main synthetic routes to this compound.
Caption: Logical relationship of key considerations during the scale-up process.
Safety and Handling
General Precautions:
-
All operations should be conducted in a well-ventilated area or in a fume hood.
-
Personnel should wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.
-
A thorough risk assessment should be performed before commencing any scale-up activities.
Specific Hazards:
-
Sulfuric Acid (Route 1): Highly corrosive. Handle with extreme care.
-
Sodium Borohydride (Route 2): Flammable solid and reacts with water to produce flammable hydrogen gas.
-
Hydrogen Gas (Route 2 & 3): Highly flammable and explosive. Use in an area with appropriate electrical classification and ensure no ignition sources are present.
-
Ruthenium on Carbon (Route 3): May be pyrophoric. Handle under an inert atmosphere.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The scale-up synthesis of this compound can be successfully achieved through several viable routes. The choice of method will be dictated by specific manufacturing capabilities, economic considerations, and desired product specifications. Careful attention to process safety, heat and mass transfer, and purification is paramount for a successful and safe scale-up campaign. The protocols and considerations outlined in this document provide a solid foundation for researchers, scientists, and drug development professionals to navigate the challenges of large-scale production.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-hydroxycyclohexanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-hydroxycyclohexanecarboxylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two common routes: Fischer Esterification of 4-hydroxycyclohexanecarboxylic acid and reduction of Methyl 4-oxocyclohexanecarboxylate.
Route 1: Fischer Esterification of 4-hydroxycyclohexanecarboxylic acid
Issue 1: Low Yield of this compound
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Possible Cause: The Fischer esterification is a reversible reaction. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials, leading to incomplete conversion and low yields.
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Solution:
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Use of Excess Methanol: Employing a large excess of methanol can drive the equilibrium towards the formation of the ester product.
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Water Removal: The removal of water as it is formed is an effective method to increase the yield. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves to the reaction mixture.
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Catalyst Concentration: Ensure an adequate amount of acid catalyst (e.g., concentrated sulfuric acid) is used. A typical catalytic amount is 1-5 mol%.[1]
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Issue 2: Presence of Unreacted 4-hydroxycyclohexanecarboxylic acid in the Product
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Possible Cause: Incomplete reaction or inefficient purification.
-
Solution:
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Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.
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Aqueous Work-up: During the work-up, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). This will convert the unreacted carboxylic acid into its water-soluble carboxylate salt, which can then be separated in the aqueous layer.
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Issue 3: Product is a Dark Brown or Black Oil
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Possible Cause: While less common for this specific synthesis due to the absence of double bonds in the starting material, harsh reaction conditions (high temperatures and high concentrations of a strong acid catalyst) can sometimes lead to side reactions and decomposition, resulting in discoloration.[2]
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Solution:
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Milder Reaction Conditions: Employ lower reaction temperatures and use the minimum effective amount of catalyst.
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Purification: The colored impurities can often be removed by column chromatography.
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Route 2: Reduction of Methyl 4-oxocyclohexanecarboxylate with Sodium Borohydride (NaBH₄)
Issue 1: Low Yield of this compound
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Possible Cause:
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Incomplete Reaction: Insufficient reaction time or an inadequate amount of the reducing agent.
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Loss During Work-up: The product has some water solubility, which can lead to losses during the aqueous extraction steps.
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Solution:
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Sufficient Reducing Agent: Use a slight excess of NaBH₄ to ensure the complete reduction of the ketone.
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Thorough Extraction: Perform multiple extractions (at least three) with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to maximize the recovery of the product from the aqueous layer.[3]
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Issue 2: Presence of Unreacted Methyl 4-oxocyclohexanecarboxylate in the Product
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Possible Cause: Incomplete reduction.
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Solution:
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Reaction Monitoring: Use TLC to monitor the disappearance of the starting material.
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Reaction Conditions: Ensure the reaction is stirred efficiently and for a sufficient duration. While the reaction is often fast, allowing it to proceed for a few hours at room temperature is a common practice.
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Issue 3: Formation of a Mixture of cis- and trans-Isomers
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Possible Cause: The hydride from NaBH₄ can attack the carbonyl group from either the axial or equatorial face of the cyclohexanone ring, leading to the formation of both cis- and trans-4-hydroxycyclohexanecarboxylate isomers.
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Solution:
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Stereoselectivity: The ratio of the isomers is influenced by steric hindrance. The hydride will preferentially attack from the less hindered face. In the case of methyl 4-oxocyclohexanecarboxylate, the ester group can influence the direction of attack. The trans isomer, where the hydroxyl and ester groups are on opposite sides of the ring, is often the major product due to thermodynamic stability.[4]
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Purification: The cis and trans isomers can often be separated by column chromatography due to their different polarities.
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Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions in the Fischer esterification of 4-hydroxycyclohexanecarboxylic acid?
A1: The main side reaction is the reverse reaction, the acid-catalyzed hydrolysis of the ester back to the carboxylic acid and methanol. This is due to the presence of water, which is a byproduct of the esterification. To minimize this, it is crucial to either use a large excess of methanol or to remove the water as it is formed.
Q2: In the NaBH₄ reduction of methyl 4-oxocyclohexanecarboxylate, will the ester group be reduced?
A2: Under typical reaction conditions (e.g., in methanol or ethanol at room temperature), sodium borohydride is a selective reducing agent that will reduce the ketone to a secondary alcohol but will not reduce the ester group.[5] Therefore, the methyl ester functionality should remain intact.
Q3: How can I determine the ratio of cis- and trans-isomers in my product from the reduction reaction?
A3: The ratio of the cis and trans isomers can be determined using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. In ¹H NMR, the protons attached to the carbon bearing the hydroxyl group will have different chemical shifts and coupling constants for the cis and trans isomers, allowing for their quantification by integration.[3]
Q4: What are some common impurities that might be present in the final product?
A4: Common impurities can include:
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Unreacted starting materials: 4-hydroxycyclohexanecarboxylic acid (in the esterification route) or methyl 4-oxocyclohexanecarboxylate (in the reduction route).
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Byproducts: Water (in the esterification route), and borate salts (in the reduction route, which are typically removed during the aqueous work-up).
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Residual Solvents: Traces of the solvents used in the reaction and purification steps (e.g., methanol, ethyl acetate, dichloromethane).[6]
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Isomeric impurities: The presence of the undesired stereoisomer (cis or trans).
Q5: What is the role of the acid catalyst in the Fischer esterification?
A5: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol (methanol). The acid also facilitates the departure of the water molecule as a leaving group.[1][7]
Quantitative Data Summary
| Parameter | Route 1: Fischer Esterification | Route 2: NaBH₄ Reduction | Reference |
| Typical Yield | 65% (with equimolar reactants) to >95% (with excess alcohol/water removal) | Generally high, often >90% | [8],[9] |
| Key Side Product | Water (drives reverse reaction) | cis/trans isomers | [8],[3] |
| Stereoselectivity | Not applicable | Formation of cis and trans isomers. The trans isomer is often the major product. | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
Materials:
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4-hydroxycyclohexanecarboxylic acid
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Methanol (anhydrous)
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Concentrated Sulfuric Acid (H₂SO₄)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Ethyl acetate
Procedure:
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To a solution of 4-hydroxycyclohexanecarboxylic acid (1.0 eq) in anhydrous methanol (10-20 eq), slowly add concentrated sulfuric acid (0.1 eq) while cooling in an ice bath.
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Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
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After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with water, followed by saturated NaHCO₃ solution, and finally with brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of this compound via NaBH₄ Reduction
Materials:
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Methyl 4-oxocyclohexanecarboxylate
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Methanol
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Sodium Borohydride (NaBH₄)
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1 M Hydrochloric Acid (HCl)
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Dichloromethane (CH₂Cl₂) or Ethyl Acetate
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Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
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Dissolve methyl 4-oxocyclohexanecarboxylate (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
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Slowly add sodium borohydride (1.1-1.5 eq) in small portions to the stirred solution.
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After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.
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Once the reaction is complete, cool the mixture to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the reaction mixture.
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product.
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If necessary, purify the product by column chromatography to separate the cis and trans isomers.
Visualizations
Caption: Main synthesis pathways and potential side reactions for this compound.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. jurnal.unimed.ac.id [jurnal.unimed.ac.id]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. odinity.com [odinity.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. scispace.com [scispace.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Technical Support Center: Purification of Crude Methyl 4-hydroxycyclohexanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Methyl 4-hydroxycyclohexanecarboxylate.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Purity After Aqueous Workup | 1. Incomplete reaction: The esterification or reduction reaction did not go to completion, leaving significant amounts of starting material. 2. Hydrolysis of the ester: During aqueous workup, especially with basic solutions, the ester may have hydrolyzed back to the carboxylic acid. | 1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials before workup. 2. Mild Basic Wash: Use a saturated solution of sodium bicarbonate for the basic wash instead of stronger bases like sodium hydroxide to minimize ester hydrolysis. Keep the contact time with the basic solution to a minimum. |
| Presence of Carboxylic Acid Impurity | Incomplete removal of acidic starting material or catalyst: The aqueous washes were not sufficient to remove all the 4-hydroxycyclohexanecarboxylic acid or the acid catalyst (e.g., sulfuric acid). | Thorough Washing: Wash the organic layer multiple times with a saturated sodium bicarbonate solution. Test the pH of the final aqueous wash to ensure it is basic, indicating the neutralization of all acidic components. |
| Product is Colored (Yellowish or Brownish) | Formation of colored byproducts: Side reactions or decomposition during the synthesis or purification process can lead to colored impurities. | 1. Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture gently and then filter to remove the charcoal and adsorbed colored impurities. 2. Flash Column Chromatography: For more intensely colored impurities, purification by flash column chromatography is effective. A solvent system of ethyl acetate in hexanes is a good starting point. |
| Presence of a More Polar Impurity by TLC | Diol impurity: If the synthesis involved the reduction of a keto-ester, over-reduction could lead to the formation of a diol (cyclohexane-1,4-diol). | Flash Column Chromatography: The diol is significantly more polar than the desired hydroxy-ester. A gradient elution in flash chromatography, starting with a low polarity eluent and gradually increasing the polarity, should effectively separate the two compounds. |
| Presence of a Less Polar Impurity by TLC | Unreacted keto-ester: If the synthesis involved the reduction of a keto-ester, incomplete reduction would leave the starting material as an impurity. | Flash Column Chromatography: The keto-ester is less polar than the hydroxy-ester. Flash chromatography with an appropriate solvent system (e.g., ethyl acetate/hexanes) will allow for the separation of the less polar keto-ester from the product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The common impurities depend on the synthetic route used.
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From Fischer Esterification of 4-hydroxycyclohexanecarboxylic acid:
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From Reduction of Methyl 4-oxocyclohexanecarboxylate:
Q2: How can I remove the unreacted 4-hydroxycyclohexanecarboxylic acid from my crude product?
A2: Unreacted carboxylic acid can be effectively removed by washing the organic solution of your crude product with a mild base. A saturated aqueous solution of sodium bicarbonate is recommended. The carboxylic acid will be converted to its water-soluble carboxylate salt and will move to the aqueous layer, which can then be separated.
Q3: My purified product appears oily, but I expect a solid. What could be the reason?
A3: this compound is reported to be a liquid or a low-melting solid.[1] The presence of even small amounts of impurities can lower the melting point, causing it to appear as an oil at room temperature. Further purification may be necessary to obtain a solid product.
Q4: What is a suitable solvent system for the purification of this compound by flash column chromatography?
A4: A common and effective eluent system for the purification of this compound is a gradient of ethyl acetate in hexanes. A typical starting point would be a low percentage of ethyl acetate (e.g., 10%) and gradually increasing the polarity up to 50% ethyl acetate in hexanes.[1] The optimal gradient will depend on the specific impurities present in your crude mixture. It is advisable to first determine the appropriate solvent system using Thin Layer Chromatography (TLC).
Q5: What are the recommended conditions for purifying this compound by distillation?
A5: Due to its relatively high boiling point, vacuum distillation is the preferred method to avoid decomposition. The trans-isomer of this compound has a reported boiling point of 125 °C at 0.3 mmHg. It is crucial to have an efficient vacuum system and to monitor the temperature and pressure closely during the distillation.
Experimental Protocols
Flash Column Chromatography Protocol
This protocol outlines a general procedure for the purification of crude this compound using flash column chromatography.
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TLC Analysis:
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Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Spot the solution on a TLC plate.
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Develop the TLC plate using different solvent systems of ethyl acetate and hexanes (e.g., 1:9, 2:8, 3:7 v/v) to find a system that gives good separation between the product and impurities, with the product having an Rf value of approximately 0.3.
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-
Column Packing:
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Select an appropriately sized flash chromatography column based on the amount of crude material.
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Pack the column with silica gel using the chosen eluent system from the TLC analysis. Ensure the silica gel bed is well-compacted and free of cracks.
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Sample Loading:
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Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
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Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent under reduced pressure to obtain a free-flowing powder.
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Carefully load the sample onto the top of the silica gel bed.
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Elution:
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Begin eluting the column with the chosen solvent system.
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If a gradient elution is necessary, start with a lower polarity eluent and gradually increase the proportion of the more polar solvent (ethyl acetate).
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Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.
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-
Product Isolation:
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Combine the pure fractions.
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Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
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HPLC Analysis Protocol
This protocol describes a general method for analyzing the purity of this compound using reverse-phase HPLC.[7]
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Instrumentation:
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HPLC system with a UV detector.
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C18 reverse-phase column.
-
-
Mobile Phase:
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A mixture of acetonitrile (MeCN) and water. An acidic modifier like phosphoric acid or formic acid is often added to improve peak shape. A typical mobile phase could be a gradient or isocratic mixture of MeCN and water with 0.1% acid.
-
-
Detection:
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UV detection at a low wavelength (e.g., 210 nm), as the compound lacks a strong chromophore.
-
-
Sample Preparation:
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Prepare a stock solution of the sample in the mobile phase or a compatible solvent like acetonitrile at a known concentration (e.g., 1 mg/mL).
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Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
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Inject the sample onto the column and run the analysis.
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The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Visualizations
Purification Workflow
The following diagram illustrates a typical workflow for the purification of crude this compound.
Caption: A flowchart illustrating the general steps for the purification of crude this compound.
Potential Side Reactions in Synthesis
The following diagram illustrates potential side reactions during the synthesis of this compound.
Caption: Potential side reactions leading to impurities during synthesis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. On heating, cis-4-hydroxycyclohexanecarboxylic acid forms a lactone but t.. [askfilo.com]
- 3. brainly.com [brainly.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. ias.ac.in [ias.ac.in]
- 7. This compound | SIELC Technologies [sielc.com]
Preventing discoloration during Methyl 4-hydroxycyclohexanecarboxylate purification
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing discoloration during the purification of Methyl 4-hydroxycyclohexanecarboxylate.
Troubleshooting Guide: Discoloration Issues
Discoloration (typically yellowing or browning) of this compound during purification is a common issue that can indicate the presence of impurities or degradation of the product. This guide will help you diagnose and resolve these issues.
Q1: My purified this compound is discolored after distillation. What is the likely cause and how can I prevent it?
A1: Discoloration during distillation is often due to thermal decomposition or the presence of acidic residues.
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Possible Cause 1: Thermal Decomposition. this compound can decompose at high temperatures. Distillation at atmospheric pressure may be too harsh for this compound.
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Solution: Perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling point of the compound and minimize the risk of thermal degradation.
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Possible Cause 2: Acidic Residues. Traces of acid catalysts (e.g., sulfuric acid) from the esterification reaction can cause charring and discoloration at elevated temperatures during distillation.[1]
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Solution: Before distillation, thoroughly wash the crude product with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize and remove any residual acid. Subsequently, wash with water to remove any remaining salts.[1]
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Q2: I observe a color change in my product after purification by column chromatography. What could be the reason?
A2: Color formation during or after column chromatography can be attributed to several factors.
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Possible Cause 1: Impurities from Silica Gel. The silica gel itself might contain trace impurities that can leach into the product fractions. The grade of silica gel can influence this.
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Solution: Use high-purity silica gel suitable for chromatography. If you suspect impurities from the silica, you can wash the column with the eluent before loading your sample.
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Possible Cause 2: On-column Reactions. The slightly acidic nature of standard silica gel can sometimes catalyze degradation of sensitive compounds.
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Solution: If you suspect your compound is sensitive to acid, you can use deactivated (neutral) silica gel or alumina for chromatography.
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Possible Cause 3: Co-elution of Colored Impurities. A colored impurity might have a similar polarity to your product and co-elute.
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Solution: Optimize your solvent system to achieve better separation. You can use a gradient elution to improve the resolution between your product and the impurity. Thin Layer Chromatography (TLC) with different solvent systems can help you identify a more effective eluent.
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Q3: My this compound develops a color over time, even after purification. What is happening?
A3: The development of color upon storage can be due to oxidation or degradation.
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Possible Cause: Oxidation. The secondary alcohol group in this compound can be susceptible to oxidation, especially in the presence of air and light. This can lead to the formation of a ketone, which can potentially lead to colored byproducts over time. While the initial oxidation product, Methyl 4-oxocyclohexanecarboxylate, is colorless, subsequent reactions can lead to discoloration.
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Solution: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place to minimize exposure to air and light. Amber vials are recommended for storage.
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Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as 4-hydroxycyclohexanecarboxylic acid and methanol, the acid catalyst (e.g., sulfuric acid), and byproducts from side reactions.
Q2: What is the best method to purify this compound and obtain a colorless product?
A2: The best method depends on the nature and quantity of the impurities. A combination of methods is often most effective.
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For minor colored impurities: Treatment with activated charcoal followed by filtration can be effective.[2]
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For significant colored and non-volatile impurities: Flash column chromatography is recommended.[2]
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For volatile impurities and to achieve high purity: Vacuum distillation after an acidic wash is a robust method.
Q3: Can I use recrystallization to purify this compound?
A3: Yes, recrystallization can be an effective method, especially for removing small amounts of impurities. The choice of solvent is crucial. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for esters include mixtures of a polar solvent (like ethyl acetate or acetone) and a non-polar solvent (like hexanes or heptane).[3]
Q4: How can I monitor the purity and color of my product during purification?
A4:
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Purity: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent techniques for assessing purity.[4] HPLC can be particularly useful for identifying non-volatile, colored impurities.
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Color: Visual inspection is the most straightforward method. For a more quantitative assessment, UV-Vis spectroscopy can be used to measure the absorbance at specific wavelengths, which can be correlated to the color intensity.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Yield (%) | Purity Improvement | Color Removal | Advantages | Disadvantages |
| Vacuum Distillation | 80 - 95 | Excellent | Good | Effective for removing volatile and non-volatile impurities. Scalable. | Risk of thermal decomposition if not performed under sufficient vacuum. |
| Recrystallization | 60 - 85 | Good | Excellent | Highly effective for removing colored impurities and achieving high crystalline purity. | Can have lower yields due to product loss in the mother liquor. Requires finding a suitable solvent system. |
| Column Chromatography | 70 - 90 | Excellent | Excellent | Very effective for separating closely related impurities. | Can be time-consuming and requires larger volumes of solvent. May not be ideal for large-scale purification. |
| Activated Charcoal Treatment | > 95 | Fair | Good | Simple and quick for removing minor color impurities. | Non-selective and may adsorb some of the desired product. Does not remove colorless impurities. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
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Neutralization: Transfer the crude this compound to a separatory funnel. Add an equal volume of saturated sodium bicarbonate solution and shake gently, venting frequently to release any evolved gas. Separate the aqueous layer. Repeat the wash until no more gas evolves.
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Washing: Wash the organic layer with an equal volume of deionized water, followed by a wash with brine (saturated NaCl solution).
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Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.
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Solvent Removal: If a solvent was used during the workup, remove it using a rotary evaporator.
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Distillation Setup: Assemble a vacuum distillation apparatus. Use a short path distillation head for better efficiency. Ensure all joints are properly sealed with vacuum grease.
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Distillation: Add a magnetic stir bar or boiling chips to the distillation flask containing the crude product. Begin stirring and slowly apply vacuum. Once a stable vacuum is achieved, gently heat the flask.
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Fraction Collection: Collect any low-boiling impurities in a separate receiving flask. As the temperature stabilizes at the expected boiling point of the product at the applied pressure, switch to a clean receiving flask to collect the pure, colorless this compound.
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Completion: Stop the distillation before the flask runs dry to avoid overheating the residue.
Protocol 2: Purification by Flash Column Chromatography
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Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a suitable solvent system that provides good separation of the product from impurities. A common starting point for esters is a mixture of ethyl acetate and hexanes (e.g., 1:9 v/v). The desired product should have an Rf value of approximately 0.3.
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Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a level and well-packed bed. Drain the excess solvent until the solvent level is just above the silica bed.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.
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Elution: Add the eluent to the column and apply gentle positive pressure (using a pump or inert gas) to begin elution.
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Fraction Collection: Collect fractions in test tubes or flasks. Monitor the elution of the product using TLC.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
References
Troubleshooting low conversion in Methyl 4-hydroxycyclohexanecarboxylate reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates and other issues during the synthesis of Methyl 4-hydroxycyclohexanecarboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during the synthesis of this compound, categorized by the synthetic method.
General Issues
Question: My overall yield of this compound is unexpectedly low after workup and purification. What are the general areas I should investigate?
Answer: Low overall yield can stem from issues at multiple stages of your process. A systematic approach is crucial.
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Incomplete Reaction: First, confirm the reaction has gone to completion using an appropriate monitoring technique like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is still present, consult the troubleshooting guides for your specific reaction type below.
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Workup Losses: Significant product can be lost during the aqueous workup.
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Incomplete Extraction: The product may have limited solubility in your extraction solvent. Perform at least three extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and ensure vigorous mixing to maximize partitioning into the organic layer.[1]
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Emulsion Formation: Stable emulsions can trap the product, leading to loss during separation. To break an emulsion, you can try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.[1]
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Ester Hydrolysis: Prolonged exposure to highly acidic or basic aqueous solutions during the wash steps can hydrolyze the ester back to the carboxylic acid and methanol. Use milder reagents like saturated sodium bicarbonate for neutralizing acids and work efficiently to minimize contact time.[1]
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Purification Losses: If you are using column chromatography, ensure your chosen solvent system provides good separation between your product and impurities. The product could also be co-eluting with a byproduct. For distillations, ensure your vacuum is adequate and the temperature is appropriate to avoid product decomposition.
Method 1: Fischer Esterification of 4-Hydroxycyclohexanecarboxylic Acid
Question: My Fischer esterification reaction is not going to completion, and I have significant starting material left. How can I improve the conversion?
Answer: Fischer esterification is an equilibrium-controlled reaction. To drive it towards the product, you need to address the equilibrium.
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Excess Reagent: The most common method is to use a large excess of one of the reactants. Since 4-hydroxycyclohexanecarboxylic acid is typically the limiting reagent, using methanol as the solvent effectively serves as a large excess of the alcohol, pushing the equilibrium forward.[2]
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Water Removal: The water produced during the reaction can shift the equilibrium back to the starting materials. While difficult on a small scale with methanol, for larger-scale reactions, a Dean-Stark apparatus could be considered if using a higher-boiling alcohol.
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Catalyst Amount: Ensure you are using a sufficient catalytic amount of a strong acid like concentrated sulfuric acid (H₂SO₄).[2][3] If the reaction is still slow, a slight increase in the catalyst loading may help, but be mindful of potential side reactions like dehydration.
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Reaction Time and Temperature: These reactions are typically run at the reflux temperature of the alcohol (around 65°C for methanol).[2] Ensure you are refluxing for an adequate period. Monitor the reaction by TLC; typical reaction times can range from 1 to 10 hours.[2]
Method 2: Reduction of Methyl 4-oxocyclohexanecarboxylate
Question: I am getting a low yield after reducing Methyl 4-oxocyclohexanecarboxylate with sodium borohydride (NaBH₄). What could be the cause?
Answer: Low yields in this reduction are often related to the reagent's activity or the reaction/workup conditions.
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Reagent Activity: Sodium borohydride is sensitive to moisture and can degrade over time. Use a fresh bottle of NaBH₄ or a recently opened one that has been stored in a desiccator.
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Stoichiometry: While a 1:1 molar ratio of NaBH₄ to the ketone is theoretically sufficient, it is common practice to use a slight excess (e.g., 1.1-1.5 equivalents) to ensure the reaction goes to completion.
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Reaction Temperature: The initial addition of NaBH₄ should be done at a low temperature (0°C) to control the exothermic reaction.[3] Allowing the reaction to slowly warm to room temperature and stir for several hours ensures completion.[3]
-
Quenching and Workup: The reaction must be carefully quenched to destroy any excess NaBH₄. This is typically done by the slow, cooled addition of an acid like 1N HCl.[3] If the pH is not made acidic enough, the borate esters formed during the reaction may not be fully hydrolyzed, leading to issues during extraction and a lower yield of the desired alcohol.
Method 3: Catalytic Hydrogenation of Methyl 4-hydroxybenzoate
Question: My catalytic hydrogenation of methyl 4-hydroxybenzoate is showing low conversion to the cyclohexyl ring.
Answer: Catalytic hydrogenation of an aromatic ring is a demanding reaction, and failure is often linked to the catalyst, hydrogen pressure, or impurities.
-
Catalyst Activity and Loading:
-
Deactivation: The catalyst (e.g., Ruthenium on Alumina, Rhodium on Carbon) can be deactivated or "poisoned" by impurities in the substrate, solvent, or hydrogen gas.[4] Ensure high-purity starting materials and solvents.
-
Insufficient Loading: The amount of catalyst may be too low for the scale of your reaction. If the reaction stalls, a small, incremental increase in catalyst loading may be necessary.[4]
-
Handling: Catalysts can be pyrophoric and sensitive to air. Handle them under an inert atmosphere (e.g., in a glovebox) to prevent oxidation and deactivation.[4]
-
-
Hydrogen Pressure: Aromatic ring hydrogenation requires significantly higher hydrogen pressure than simple double bond reductions. Ensure your reaction vessel is rated for and maintaining the required pressure (which can be up to 120 bar).[3] Low pressure is a common cause of incomplete conversion.[4]
-
Reaction Temperature: These reactions often require elevated temperatures (e.g., 120°C) to proceed at a reasonable rate.[3]
-
Mixing: Efficient mixing is critical to ensure good contact between the substrate, the heterogeneous catalyst, and the hydrogen gas.
Question: The cis/trans isomer ratio in my final product is not what I expected. How can I control the stereochemistry?
Answer: The stereochemical outcome depends heavily on the synthetic route and reaction conditions.
-
From Ketone Reduction: The reduction of Methyl 4-oxocyclohexanecarboxylate typically yields a mixture of cis and trans isomers. The ratio can be influenced by the steric bulk of the reducing agent and the reaction conditions.
-
From Hydrogenation: The stereochemistry of catalytic hydrogenation is often directed by the catalyst surface and how the substrate adsorbs.
-
Isomerization (Epimerization): The cis/trans isomers can interconvert under certain conditions. For instance, treating the product with a strong base like sodium methoxide can cause epimerization at the carbon bearing the ester group, usually favoring the thermodynamically more stable trans isomer where the two substituents are equatorial. Heating with acid can also sometimes cause isomerization.[5] If a specific isomer is required, careful selection of the synthetic route and purification by column chromatography are essential.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes the key parameters for the primary synthesis methods of this compound.
| Parameter | Fischer Esterification | Ketone Reduction | Catalytic Hydrogenation |
| Starting Materials | 4-Hydroxycyclohexanecarboxylic acid, Methanol | Methyl 4-oxocyclohexanecarboxylate, Reducing Agent | Methyl 4-hydroxybenzoate, Hydrogen Gas |
| Key Reagents | Strong acid catalyst (e.g., H₂SO₄) | Sodium borohydride (NaBH₄) | Heterogeneous catalyst (e.g., 5% Ru/Al₂O₃) |
| Typical Yield | 82%[3] | 75%[3] | 96.5%[3] |
| Reaction Time | ~5 hours[3] | ~13 hours[3] | Variable (until H₂ uptake ceases)[3] |
| Reaction Temp. | Reflux (~65°C)[2] | 0°C to Room Temp[3] | High Temp (e.g., 120°C)[3] |
| Pressure | Atmospheric | Atmospheric | High Pressure (e.g., 120 bar)[3] |
| Key Advantages | Inexpensive reagents, simple setup. | Milder conditions than hydrogenation. | High yield, atom economical. |
| Key Disadvantages | Equilibrium limited. | Produces a mix of cis/trans isomers. | Requires specialized high-pressure equipment.[2] |
Experimental Protocols
Protocol 1: Synthesis via Fischer Esterification
-
Reaction: Esterification of 4-hydroxycyclohexane-1-carboxylic acid.
-
Methodology:
-
Suspend 4-hydroxycyclohexane-1-carboxylic acid (1.0 eq, e.g., 15 g) in methanol (e.g., 30 mL).
-
Place the mixture under a nitrogen atmosphere and stir at room temperature.
-
Carefully add concentrated sulfuric acid (e.g., 0.9 mL) dropwise to the stirred suspension.
-
Continue stirring the reaction mixture for approximately 5 hours, monitoring the consumption of the starting material by TLC.
-
Once the reaction is complete, quench by adding water (e.g., 50 mL).
-
Extract the aqueous mixture with ethyl acetate (2 x 100 mL).
-
Combine the organic layers and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the product.[3]
-
Protocol 2: Synthesis via Ketone Reduction
-
Reaction: Reduction of 4-oxocyclohexanecarboxylic acid methyl ester.
-
Methodology:
-
Dissolve 4-oxocyclohexanecarboxylic acid methyl ester (1.0 eq, e.g., 5 g) in methanol (e.g., 40 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.0 eq, e.g., 1.2 g) portion-wise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for approximately 13 hours.
-
Quench the reaction by carefully adding 1N HCl until the effervescence ceases and the solution is acidic.
-
Extract the mixture twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the filtrate under vacuum.
-
Purify the crude product by column chromatography (e.g., SiO₂, 0-50% EtOAc/hexane) to yield the final product.[3]
-
Protocol 3: Synthesis via Catalytic Hydrogenation
-
Reaction: Hydrogenation of 4-hydroxybenzyl methyl ether.
-
Methodology:
-
Caution: This procedure requires specialized high-pressure equipment and should only be performed by trained personnel.
-
In a high-pressure autoclave, combine the aromatic starting material (e.g., 4-hydroxybenzyl methyl ether, 200 g), methanol (1200 mL), and the catalyst (e.g., 5% Ru on Al₂O₃, 20 g).
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Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the target pressure (e.g., 120 bar).
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Heat the mixture to the target temperature (e.g., 120°C) with vigorous stirring.
-
Maintain the reaction under these conditions until hydrogen absorption ceases.
-
Cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture through a pad of Celite or diatomaceous earth to remove the catalyst.
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Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.[3]
-
Visualizations
The following diagrams illustrate the synthetic pathways and a general troubleshooting workflow.
Caption: Primary synthetic routes to this compound.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
Technical Support Center: Synthesis of Methyl 4-hydroxycyclohexanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 4-hydroxycyclohexanecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: There are three primary synthetic routes:
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Fischer-Speier Esterification: Direct acid-catalyzed esterification of 4-hydroxycyclohexanecarboxylic acid with methanol.
-
Reduction of a Keto-Ester: Reduction of methyl 4-oxocyclohexanecarboxylate using a reducing agent like sodium borohydride (NaBH4).
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Catalytic Hydrogenation: Hydrogenation of methyl 4-hydroxybenzoate using a catalyst such as Ruthenium on Alumina (Ru/Al2O3).
Q2: Which synthesis method is the fastest?
A2: The reaction time depends significantly on the chosen method and reaction conditions. Generally, Fischer-Speier esterification can be completed within 5-10 hours. The reduction of the keto-ester is often slower, potentially taking up to 13 hours or more. Catalytic hydrogenation times can vary widely based on catalyst, pressure, and temperature.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction. By co-spotting the reaction mixture with the starting material, you can observe the disappearance of the starting material and the appearance of the product spot. Gas Chromatography (GC) can also be used for more quantitative monitoring.
Q4: What are the common impurities I might encounter?
A4: Depending on the synthetic route, common impurities may include unreacted starting materials, side-products from competing reactions (e.g., lactone formation in Fischer esterification), or byproducts from over-reduction in the hydrogenation or reduction routes.
Data Presentation: Comparison of Synthesis Methods
| Parameter | Fischer-Speier Esterification | Reduction of Keto-Ester | Catalytic Hydrogenation |
| Starting Material | 4-hydroxycyclohexanecarboxylic acid | Methyl 4-oxocyclohexanecarboxylate | Methyl 4-hydroxybenzoate |
| Key Reagents | Methanol, H₂SO₄ (catalyst) | Sodium Borohydride (NaBH₄), Methanol | H₂ gas, Ru/Al₂O₃ (catalyst) |
| Typical Reaction Time | 5 - 10 hours | ~13 hours | Variable (hours to days) |
| Typical Yield | ~82% | ~75% | High (up to 96%) |
| Reaction Temperature | Room Temperature to Reflux | 0°C to Room Temperature | Elevated Temperature and Pressure |
| Key Advantages | Readily available starting material. | High chemoselectivity with NaBH₄. | High yield. |
| Key Disadvantages | Equilibrium reaction, potential for side reactions. | Longer reaction times. | Requires specialized high-pressure equipment. |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of 4-hydroxycyclohexanecarboxylic acid
Materials:
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4-hydroxycyclohexanecarboxylic acid (1.0 eq)
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Methanol (10-20 eq, can be used as solvent)
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Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 eq)
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Round-bottom flask with reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
Procedure:
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To a round-bottom flask, add 4-hydroxycyclohexanecarboxylic acid and methanol.
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With stirring, slowly add the concentrated sulfuric acid.
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Attach the reflux condenser and heat the mixture to reflux (approximately 65°C for methanol).
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Maintain reflux for 5-10 hours, monitoring the reaction progress by TLC.
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Once the reaction is complete, cool the mixture to room temperature.
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Quench the reaction by slowly adding the mixture to a beaker of cold water.
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Extract the aqueous mixture with ethyl acetate.
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Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reduction of Methyl 4-oxocyclohexanecarboxylate
Materials:
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Methyl 4-oxocyclohexanecarboxylate (1.0 eq)
-
Methanol
-
Sodium Borohydride (NaBH₄, 1.0-1.5 eq)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve methyl 4-oxocyclohexanecarboxylate in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-15 hours.
-
Monitor the reaction progress by TLC.
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Once the reaction is complete, quench the reaction by slowly adding 1N HCl until the bubbling ceases.
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Extract the mixture with ethyl acetate.
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Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Protocol 3: Catalytic Hydrogenation of Methyl 4-hydroxybenzoate
Materials:
-
Methyl 4-hydroxybenzoate (1.0 eq)
-
Methanol or Ethanol (solvent)
-
5% Ruthenium on Alumina (Ru/Al₂O₃, catalyst)
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
In the reaction vessel of the hydrogenator, dissolve methyl 4-hydroxybenzoate in the chosen solvent.
-
Carefully add the Ru/Al₂O₃ catalyst.
-
Seal the apparatus, purge with an inert gas (e.g., nitrogen or argon), and then introduce hydrogen gas to the desired pressure.
-
Heat the mixture to the desired temperature with vigorous stirring.
-
Maintain the reaction under these conditions until hydrogen uptake ceases.
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Cool the reactor to room temperature and carefully vent the excess hydrogen.
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Filter the reaction mixture through a pad of Celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by vacuum distillation or column chromatography.
Troubleshooting Guides
Fischer-Speier Esterification Troubleshooting
Caption: Troubleshooting guide for Fischer-Speier esterification.
Q: My Fischer-Speier esterification is very slow or incomplete. What should I do?
A: A slow reaction can be due to insufficient catalyst or low temperature. Ensure you have added a catalytic amount of a strong acid like H₂SO₄. Also, confirm that the reaction is being heated to the reflux temperature of methanol (around 65°C).
Q: My yield is low. How can I improve it?
A: Fischer-Speier esterification is an equilibrium reaction. To drive the equilibrium towards the product, use a large excess of methanol (it can also serve as the solvent). Additionally, ensure that all your reagents and glassware are dry, as the presence of water can shift the equilibrium back to the starting materials.
Q: I am observing a significant amount of a side product. What could it be?
A: A likely side product is the lactone formed from the intramolecular esterification of 4-hydroxycyclohexanecarboxylic acid. To minimize this, you can try running the reaction at a lower temperature or using a milder acid catalyst, although this may increase the reaction time.
Reduction of Keto-Ester Troubleshooting
Caption: Troubleshooting guide for the reduction of the keto-ester.
Q: The reduction of the ketone is not going to completion. What can I do?
A: Incomplete reduction can be caused by an insufficient amount of the reducing agent or a short reaction time. Ensure you are using at least a stoichiometric amount of NaBH₄, and consider increasing the reaction time, monitoring the progress by TLC until the starting material is consumed.
Q: I am seeing reduction of the ester group in addition to the ketone. How can I prevent this?
A: This is likely due to the use of a reducing agent that is too strong. Sodium borohydride (NaBH₄) is generally chemoselective for ketones in the presence of esters.[1][2][3] If you are using a stronger reducing agent like lithium aluminum hydride (LiAlH₄), it will reduce both the ketone and the ester.[1][2][3] Stick with NaBH₄ for this transformation to maintain selectivity.
Catalytic Hydrogenation Troubleshooting
Caption: Troubleshooting guide for catalytic hydrogenation.
Q: My hydrogenation reaction is not starting or is extremely slow. What are the possible reasons?
A: This could be due to catalyst poisoning or insufficient reaction conditions. Ensure that your starting material and solvent are of high purity, as impurities can poison the catalyst. If the purity is high, you may need to increase the hydrogen pressure and/or the reaction temperature to initiate the reaction.
Q: The hydrogenation is incomplete, and I still have starting material left. What should I do?
A: Incomplete hydrogenation can be a sign of catalyst deactivation over the course of the reaction. You can try adding more fresh catalyst to the reaction mixture. Alternatively, increasing the catalyst loading from the beginning of the reaction may be necessary.
Experimental Workflows
Caption: Overview of experimental workflows for the synthesis of this compound.
References
Technical Support Center: Separation of Cis and Trans Isomers of Methyl 4-hydroxycyclohexanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of cis and trans isomers of Methyl 4-hydroxycyclohexanecarboxylate.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of cis and trans isomers of this compound challenging?
Separating geometric isomers like the cis and trans forms of this compound is inherently difficult due to their identical molecular weights and functional groups.[1] This results in very similar physicochemical properties, such as boiling point and polarity, making their separation by standard techniques like distillation or chromatography a significant challenge.[1] The key to successful separation lies in exploiting the subtle differences in their three-dimensional structures. The trans isomer is generally more linear and rigid, while the cis isomer has a bent conformation. These conformational differences can be leveraged by specific analytical and preparative techniques.[1]
Q2: What are the most common methods for separating these isomers?
The most effective separation method depends on the scale of the experiment and the desired purity of the final products.[1]
-
For Analytical and Small-Scale Preparative Work: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and commonly used methods due to their high resolving power.[1]
-
For Larger-Scale Separation: Fractional crystallization can be a practical and cost-effective method.[2] Fractional distillation is often inefficient due to the close boiling points of the isomers.[1]
Q3: Is it possible to completely separate the isomers using a single technique?
Achieving baseline separation (complete separation) of the isomers can be challenging and may require careful optimization of the chosen method. For chromatographic techniques like HPLC and GC, this involves fine-tuning parameters such as the mobile phase composition, temperature, and stationary phase. In some cases, a combination of techniques may be necessary to achieve the desired purity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the separation of cis and trans isomers of this compound.
High-Performance Liquid Chromatography (HPLC)
Problem: Poor resolution or co-elution of cis and trans isomer peaks.
Answer: This is a common issue and can be addressed by systematically optimizing several parameters.
-
Mobile Phase Composition: The polarity of the mobile phase is critical for achieving separation.
-
Action: Systematically vary the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase in reversed-phase HPLC or the non-polar solvent in normal-phase HPLC. Small, incremental changes (e.g., 2-5%) can have a significant impact on resolution.
-
-
Choice of Organic Modifier: Different organic solvents have different selectivities.
-
Action: If you are using acetonitrile, try switching to methanol, or vice versa. The different interactions of these solvents with the analyte and stationary phase can alter the elution order and improve separation.
-
-
Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer.
-
Action: Experiment with different column temperatures. Sometimes, lowering the temperature can enhance selectivity, while a higher temperature may improve peak shape and efficiency.
-
-
Stationary Phase: The choice of HPLC column is crucial.
-
Action: If optimizing the mobile phase and temperature is insufficient, consider a different stationary phase. For these types of isomers, a phenyl-hexyl or a biphenyl column may offer different selectivity compared to a standard C18 column. Chiral stationary phases can also be effective for separating geometric isomers.
-
Problem: Peak splitting is observed for one or both isomer peaks.
Answer: Peak splitting can arise from several factors.
-
Sample Solvent Incompatibility: The solvent used to dissolve the sample may be too strong compared to the mobile phase.
-
Action: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Action: Reduce the injection volume or the concentration of the sample.
-
-
Column Void or Contamination: A void at the head of the column or contamination can cause the sample to travel through different paths, resulting in split peaks.
-
Action: Inspect the column for any visible voids. If contamination is suspected, flush the column with a series of strong solvents. If the problem persists, the column may need to be replaced.
-
Gas Chromatography (GC)
Problem: The cis and trans isomers are co-eluting or have very poor separation.
Answer: In GC, separation is primarily influenced by the column's stationary phase and the oven temperature program.
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Oven Temperature Program: The rate of temperature increase significantly affects resolution.
-
Action: A slower temperature ramp rate (e.g., 2-5 °C/min) increases the interaction time of the isomers with the stationary phase, which can improve separation.[1] Also, starting at a lower initial oven temperature can enhance the resolution of early-eluting peaks.
-
-
Stationary Phase: The polarity of the stationary phase plays a key role in selectivity.
-
Action: A mid-polarity to polar stationary phase, such as one containing cyanopropyl or polyethylene glycol (wax-type), is often more effective for separating geometric isomers than a non-polar phase (e.g., 5% phenyl polysiloxane).
-
-
Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.
-
Action: Optimize the flow rate of the carrier gas (Helium or Hydrogen) to achieve the best balance between resolution and analysis time.
-
Fractional Crystallization
Problem: Both isomers crystallize out of solution, or neither isomer crystallizes.
Answer: The success of fractional crystallization depends heavily on the choice of solvent and the cooling rate.
-
Solvent Selection: The ideal solvent should have a significant difference in solubility for the two isomers at a given temperature.
-
Action: Screen a variety of solvents with different polarities. A mixed solvent system, where one solvent is a good solvent and the other is a poor solvent, can also be effective.[3][4] For esters, solvents like ethanol, ethyl acetate/hexane, or toluene/hexane mixtures can be good starting points.[5][6]
-
-
Cooling Rate: A slow cooling rate is crucial for the formation of pure crystals.
-
Action: Allow the saturated solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator. Rapid cooling can lead to the co-precipitation of both isomers.
-
-
Seeding: Introducing a pure crystal of the desired isomer can promote its crystallization.
-
Action: If a small amount of the pure isomer is available, add a single crystal to the supersaturated solution to induce crystallization.
-
Data Presentation
Table 1: Physicochemical Properties of cis and trans-Methyl 4-hydroxycyclohexanecarboxylate
| Property | cis-Isomer | trans-Isomer | Reference |
| Boiling Point | 233.3 ± 33.0 °C (at 760 Torr) | 125 °C (at 0.3 mmHg) | [6] |
Experimental Protocols
Protocol 1: Analytical HPLC Separation
This protocol provides a starting point for the analytical separation of cis and trans isomers of this compound.
1. Sample Preparation:
- Prepare a stock solution of the isomer mixture at a concentration of 1 mg/mL in the mobile phase.[1]
- Dilute the stock solution to a final concentration of approximately 100 µg/mL.[1]
- Filter the final sample solution through a 0.45 µm PTFE syringe filter before injection.[1]
2. HPLC System and Conditions:
- Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or similar)
- Mobile Phase: A mixture of acetonitrile and water. Start with an isocratic elution of 50:50 (v/v) and optimize the ratio for best separation.
- Flow Rate: 1.0 mL/min[1]
- Column Temperature: 25 °C (can be optimized)
- Detector: UV at 210 nm
- Injection Volume: 10 µL[1]
3. Procedure:
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[1]
- Inject the prepared sample.
- Run the analysis for a sufficient duration to allow for the elution of both isomers.[1]
Protocol 2: Analytical GC Separation
This protocol provides a starting point for the analytical separation of the isomers.
1. Sample Preparation:
- Dilute the isomer mixture in a volatile solvent such as hexane or dichloromethane to a concentration of approximately 100-500 µg/mL.[1]
2. GC System and Conditions:
- Column: DB-Wax or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
- Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.[1]
- Injector: Split/splitless injector at 250 °C. A split injection with a 50:1 split ratio is common for analytical work.[1]
- Oven Program:
- Initial temperature: 70 °C, hold for 2 minutes.
- Ramp at 5 °C/min to 180 °C.
- Hold at 180 °C for 5 minutes.
- This program should be optimized for the specific instrument and column.
- Detector: Flame Ionization Detector (FID) at 250-300 °C.
3. Procedure:
- Inject 1 µL of the prepared sample.
- Acquire the chromatogram.
Protocol 3: Fractional Crystallization
This protocol provides a general guideline for separating the isomers on a larger scale.
1. Solvent Screening:
- In separate small test tubes, dissolve a small amount of the isomer mixture in various hot solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and mixtures thereof).
- Allow the solutions to cool slowly to room temperature and then in an ice bath.
- Observe which solvent or solvent mixture results in the formation of crystals. The goal is to find a system where one isomer crystallizes while the other remains in solution. A mixed solvent system of ethyl acetate and petroleum ether has been reported for the crystallization of the related trans-4-hydroxycyclohexanecarboxylic acid.[7]
2. Crystallization Procedure:
- Dissolve the isomer mixture in the minimum amount of the chosen hot solvent (or the "good" solvent of a mixed pair).
- If using a mixed solvent system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Then add a few drops of the "good" solvent to redissolve the precipitate.
- Cover the flask and allow it to cool slowly to room temperature.
- Further cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.
- Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
- Analyze the purity of the crystals and the remaining mother liquor by HPLC or GC to determine the efficiency of the separation.
Mandatory Visualization
Caption: General workflow for the separation of cis/trans isomers.
Caption: Troubleshooting workflow for poor HPLC peak resolution.
Caption: Troubleshooting workflow for co-eluting GC peaks.
References
- 1. benchchem.com [benchchem.com]
- 2. rcprocess.se [rcprocess.se]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Emulsion Formation in the Workup of Methyl 4-Hydroxycyclohexanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing emulsion formation during the workup of Methyl 4-hydroxycyclohexanecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during my extraction?
A1: An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed in the other as fine droplets.[1] During the workup of this compound, emulsions can form for several reasons:
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Presence of Surfactant-like Impurities: Byproducts or unreacted starting materials can act as surfactants, reducing the interfacial tension between the aqueous and organic layers and stabilizing the emulsion.[2]
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Vigorous Shaking: Excessive agitation of the separatory funnel can create very fine droplets that are slow to coalesce.[2]
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High pH: If the reaction mixture is basic, saponification of the ester can produce carboxylate salts that act as soaps, which are excellent emulsifiers.
-
Finely Divided Solids: The presence of insoluble particulate matter can collect at the interface and stabilize an emulsion.[3][4]
Q2: I've formed an emulsion during the aqueous wash. What is the first and simplest thing I should try?
A2: The simplest initial step is to be patient. Allow the separatory funnel to stand undisturbed for a period, from a few minutes to half an hour or more.[5][6] Often, the emulsion will break on its own as the droplets gradually coalesce. Gentle swirling or tapping of the funnel can sometimes aid this process.[5]
Q3: "Salting out" is often recommended. How does adding brine help break an emulsion?
A3: Adding a saturated solution of sodium chloride (brine) is a very effective method for breaking emulsions.[7] The high concentration of salt in the aqueous phase increases its ionic strength and polarity.[1][8] This has two main effects:
-
It decreases the solubility of organic compounds in the aqueous layer, forcing them into the organic phase.[7]
-
It dehydrates the aqueous layer, disrupting the solvation of the emulsifying agent and promoting the coalescence of the dispersed droplets.[9]
Q4: Can I use other salts besides sodium chloride?
A4: Yes, other salts can also be effective. Anhydrous sodium sulfate or potassium pyrophosphate can be added to help break emulsions.[5][10] These salts also increase the ionic strength of the aqueous phase. Sodium sulfate also acts as a drying agent, absorbing water and helping to disrupt the emulsion structure.[5]
Q5: When should I consider centrifugation?
A5: Centrifugation is a powerful mechanical method for breaking stubborn emulsions.[11] The strong centrifugal force accelerates the separation of the denser aqueous phase and the less dense organic phase, forcing the fine droplets to coalesce.[12][13] This method is particularly useful for small-volume extractions or when other methods have failed.[14][15]
Q6: Are there any chemical modifications I can make to break an emulsion?
A6: Yes. Adjusting the pH of the aqueous layer can be effective. If the emulsion is stabilized by acidic or basic impurities, neutralizing the solution with a dilute acid or base can destabilize the emulsion.[1] For instance, if you suspect saponification has occurred, carefully adding a dilute acid like HCl can protonate the carboxylate salt, reducing its surfactant properties.[5][10] Additionally, adding a small amount of a different organic solvent can alter the overall polarity of the organic phase and help to break the emulsion.[1][14]
Troubleshooting Guide
This guide provides a systematic approach to dealing with emulsions during the workup of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| A thick, persistent emulsion layer forms after shaking the separatory funnel. | Vigorous shaking, presence of impurities acting as surfactants. | 1. Wait: Let the funnel stand undisturbed. 2. Gentle Agitation: Gently swirl or tap the funnel. 3. Add Brine: Add a saturated NaCl solution and gently rock the funnel.[3][6] 4. Change pH: If applicable, cautiously add dilute acid or base.[1] |
| The emulsion does not break after adding brine. | A very stable emulsion is present, possibly due to finely divided solids. | 1. Filtration: Filter the entire mixture through a pad of Celite or glass wool.[3][6] 2. Centrifugation: If the volume is manageable, centrifuge the mixture.[4][5] |
| A solid or gelatinous layer is present at the interface. | Precipitation of insoluble materials. | 1. Filtration: Filter the mixture to remove the solid.[3] 2. Dilution: Dilute the organic layer with more solvent.[6] |
Experimental Protocols
Protocol for Breaking an Emulsion with Saturated Brine
-
Allow the separatory funnel containing the emulsion to stand for 10-15 minutes.
-
If the emulsion persists, add a volume of saturated sodium chloride (brine) solution equal to approximately 10-20% of the aqueous layer volume.
-
Stopper the funnel and gently rock it back and forth or swirl it for 1-2 minutes. Avoid vigorous shaking.
-
Allow the funnel to stand and observe the separation of the layers.
-
If separation is successful, proceed with draining the aqueous layer.
Protocol for Breaking an Emulsion by Filtration
-
Prepare a filtration setup using a Büchner or Hirsch funnel with a piece of filter paper.
-
Place a 1-2 cm thick pad of Celite on top of the filter paper.
-
Wet the Celite pad with the organic solvent being used for the extraction.
-
Carefully pour the entire emulsified mixture onto the Celite pad.
-
Apply gentle vacuum to draw the liquid through the filter. The Celite should trap the fine particulates that are stabilizing the emulsion.[3]
-
Collect the filtrate in a clean flask. The two layers should now be distinct.
Protocol for Breaking an Emulsion by Centrifugation
-
Distribute the emulsified mixture equally into two or more centrifuge tubes. It is crucial that the tubes are balanced by mass.[16]
-
Place the balanced tubes in opposite positions in the centrifuge rotor.[16]
-
Centrifuge the tubes at a moderate speed (e.g., 2000-4000 rpm) for 5-10 minutes.
-
After centrifugation, carefully remove the tubes. The layers should be clearly separated.[11]
-
Use a pipette to carefully transfer the desired layer to a clean container.
Visual Troubleshooting Workflows
Caption: A troubleshooting workflow for resolving emulsions.
Caption: Workflow for liquid-liquid extraction.
References
- 1. youtube.com [youtube.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Workup [chem.rochester.edu]
- 4. brainkart.com [brainkart.com]
- 5. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. azom.com [azom.com]
- 11. Centrifugation - Wikipedia [en.wikipedia.org]
- 12. How does emulsion splitting work? - Kluthe Magazine [kluthe.com]
- 13. dolphincentrifuge.com [dolphincentrifuge.com]
- 14. biotage.com [biotage.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Alternative Catalysts for the Esterification of 4-Hydroxycyclohexanecarboxylic Acid
Welcome to the technical support center for the esterification of 4-hydroxycyclohexanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of alternative catalysts in this specific esterification reaction.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the esterification of 4-hydroxycyclohexanecarboxylic acid?
A1: The primary challenges include:
-
Competing Lactonization: The intramolecular reaction of the hydroxyl and carboxylic acid groups to form a lactone is a significant side reaction, especially with the cis-isomer.[1]
-
Catalyst Selection: Identifying a catalyst that favors the intermolecular esterification over lactonization and provides good yields under mild conditions.
-
Water Removal: The esterification reaction is an equilibrium process, and the water produced must be removed to drive the reaction towards the ester product.[2]
-
Product Purification: Separating the desired ester from unreacted starting materials, the catalyst, and any side products like the lactone.
Q2: What are the main categories of alternative catalysts for this reaction?
A2: Alternative catalysts to traditional mineral acids (like H₂SO₄) can be broadly categorized as:
-
Heterogeneous Solid Acids: These are solid materials with acidic properties that are insoluble in the reaction mixture, allowing for easy separation and recycling. Examples include ion-exchange resins (e.g., Amberlyst-15), zeolites, and sulfated metal oxides.
-
Enzymatic Catalysts (Biocatalysts): Enzymes, particularly lipases, can catalyze esterification reactions with high selectivity under mild conditions.[3][4]
Q3: Why should I consider using an alternative catalyst over traditional homogeneous acid catalysts like sulfuric acid?
A3: Alternative catalysts offer several advantages:
-
Reduced Corrosion: Solid acid catalysts are generally less corrosive to equipment than strong mineral acids.
-
Easier Separation: Heterogeneous catalysts can be easily filtered off from the reaction mixture, simplifying product purification and catalyst recycling.
-
Environmental Benefits: They can reduce the generation of acidic waste streams.
-
Improved Selectivity: Some catalysts may offer better selectivity for the desired ester over side products. Enzymatic catalysts, in particular, can be highly selective.[4]
Q4: How does the stereochemistry of 4-hydroxycyclohexanecarboxylic acid affect the reaction?
A4: The cis and trans isomers of 4-hydroxycyclohexanecarboxylic acid can exhibit different reactivities. The cis-isomer is more prone to intramolecular lactonization due to the closer proximity of the hydroxyl and carboxylic acid groups. The trans-isomer is sterically hindered from forming the lactone, making it a better substrate for intermolecular esterification.[5]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Ester
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction (Equilibrium) | - Ensure efficient removal of water using a Dean-Stark trap, molecular sieves, or by conducting the reaction under vacuum.[2]- Use a large excess of the alcohol reactant to shift the equilibrium towards the product.[2] |
| Catalyst Deactivation | - For solid acid catalysts, check for fouling or leaching. Regenerate the catalyst according to the manufacturer's instructions. For zeolites, this may involve calcination.[6]- For enzymes, ensure the reaction temperature and pH are within the optimal range for enzyme activity. |
| Side Reaction (Lactonization) | - If using the cis-isomer of 4-hydroxycyclohexanecarboxylic acid, consider isomerizing it to the trans-isomer before esterification.[7]- Use a catalyst known to favor intermolecular reactions. Some lipases can be selective for the carboxylic acid group, minimizing reaction at the hydroxyl group.[3] |
| Insufficient Catalyst Activity | - Increase the catalyst loading. For solid acids like Amberlyst-15, a loading of 5-10 wt% is a common starting point.- Consider a different type of catalyst (e.g., a zeolite with a different pore structure or a different lipase). |
Issue 2: Formation of a Lactone Side Product
| Possible Cause | Troubleshooting Step |
| Use of cis-4-hydroxycyclohexanecarboxylic acid | The cis-isomer readily undergoes intramolecular cyclization. Use the trans-isomer for esterification.[5] |
| High Reaction Temperature | High temperatures can promote lactonization.[1] If possible, use a more active catalyst that allows for lower reaction temperatures. |
| Inappropriate Catalyst | Some catalysts may have a pore structure or active site geometry that favors the intramolecular reaction. Screen different catalysts to find one that maximizes the intermolecular reaction. |
Troubleshooting Logic Diagram
References
- 1. tutorchase.com [tutorchase.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. US5502240A - Esterification process using a titamium zeolite catalyst - Google Patents [patents.google.com]
- 7. Ethyl 4-hydroxycyclohexanecarboxylate | 3618-04-0 | Benchchem [benchchem.com]
Minimizing byproduct formation in Methyl 4-hydroxycyclohexanecarboxylate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of Methyl 4-hydroxycyclohexanecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main industrial and laboratory-scale methods for synthesizing this compound are:
-
Catalytic Hydrogenation of Methyl p-hydroxybenzoate: This method involves the reduction of the aromatic ring of methyl p-hydroxybenzoate using a catalyst (e.g., Ruthenium, Rhodium, or Palladium) under a hydrogen atmosphere.
-
Fischer Esterification of 4-hydroxycyclohexanecarboxylic acid: This is a direct esterification of 4-hydroxycyclohexanecarboxylic acid with methanol, catalyzed by a strong acid like sulfuric acid.[1][2][3][4]
Q2: What are the most common byproducts observed in the synthesis of this compound?
A2: Byproduct formation is dependent on the chosen synthetic route:
-
During Catalytic Hydrogenation:
-
Incomplete Hydrogenation Products: Methyl 4-hydroxy-1-cyclohexenecarboxylate and other cyclohexene intermediates can arise from incomplete reduction of the aromatic ring.
-
Over-reduction/Hydrogenolysis Products: Under harsh conditions, hydrogenolysis of the hydroxyl group can lead to the formation of Methyl cyclohexanecarboxylate.
-
Aromatic Byproducts: In some cases, side reactions can lead to the formation of byproducts like toluene.
-
-
During Fischer Esterification:
-
Unreacted Starting Material: Due to the reversible nature of the Fischer esterification, unreacted 4-hydroxycyclohexanecarboxylic acid is a common impurity if the reaction does not reach completion.[1][3][4]
-
Dehydration Products: Under strongly acidic conditions and elevated temperatures, dehydration of the starting material or product could potentially occur, leading to unsaturated cyclohexene derivatives.
-
Q3: How can I monitor the progress of the reaction to minimize byproducts?
A3: Thin-layer chromatography (TLC) and gas chromatography (GC) are effective techniques for monitoring the reaction progress. Regular sampling and analysis can help determine the optimal reaction time to maximize the yield of the desired product while minimizing the formation of byproducts from over-reaction or side reactions.
Troubleshooting Guides
Problem 1: Presence of Aromatic Impurities in the Final Product after Hydrogenation
Possible Cause 1: Incomplete Hydrogenation
-
Solution:
-
Increase Reaction Time: Monitor the reaction by TLC or GC and extend the reaction time until the starting material is fully consumed.
-
Increase Hydrogen Pressure: Higher hydrogen pressure can facilitate a more complete reduction.
-
Optimize Catalyst Loading: Ensure an adequate amount of active catalyst is used. Catalyst deactivation can lead to incomplete reactions. Consider adding a fresh batch of catalyst if the reaction stalls.
-
Possible Cause 2: Catalyst Deactivation
-
Solution:
-
Use a Fresh Catalyst: Ensure the catalyst has not been improperly stored or handled, which can lead to a loss of activity.
-
Purify Starting Materials: Impurities in the starting material can poison the catalyst. Ensure the methyl p-hydroxybenzoate is of high purity.
-
Problem 2: Low Yield and Presence of Unreacted Carboxylic Acid in Fischer Esterification
Possible Cause: Reaction Equilibrium
-
Solution:
-
Use Excess Methanol: Employing a large excess of methanol can shift the equilibrium towards the product side.[3]
-
Remove Water: The removal of water as it is formed will drive the reaction to completion. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.[3]
-
Increase Catalyst Concentration: A higher concentration of the acid catalyst can increase the reaction rate.
-
Problem 3: Formation of Methyl cyclohexanecarboxylate (Loss of Hydroxyl Group) during Hydrogenation
Possible Cause: Hydrogenolysis
-
Solution:
-
Lower Reaction Temperature: Hydrogenolysis is often favored at higher temperatures. Reducing the reaction temperature can improve selectivity for the desired product.
-
Change Catalyst: Some catalysts are more prone to causing hydrogenolysis. Switching from a Palladium-based catalyst to a Rhodium or Ruthenium-based catalyst may reduce this side reaction.
-
Optimize Reaction Time: Prolonged reaction times can lead to over-reduction. Monitor the reaction closely and stop it once the starting material is consumed.
-
Quantitative Data on Reaction Parameters
The following tables provide illustrative data on how reaction parameters can influence product yield and purity. This data is based on general principles of organic synthesis and may need to be optimized for specific experimental setups.
Table 1: Illustrative Effect of Catalyst on Hydrogenation of Methyl p-hydroxybenzoate
| Catalyst | Temperature (°C) | Pressure (psi) | Yield of this compound (%) | Major Byproduct(s) |
| 5% Ru/C | 80 | 500 | 95 | Low levels of incomplete hydrogenation products |
| 10% Pd/C | 100 | 500 | 85 | Methyl cyclohexanecarboxylate |
| 5% Rh/Al2O3 | 70 | 500 | 92 | Minimal byproducts |
Table 2: Illustrative Effect of Reaction Conditions on Fischer Esterification
| Methanol Equivalents | Water Removal | Catalyst (H2SO4) loading (mol%) | Reaction Time (h) | Yield (%) |
| 5 | No | 5 | 12 | 65 |
| 20 | No | 5 | 12 | 85 |
| 5 | Yes (Dean-Stark) | 5 | 8 | 95 |
| 20 | Yes (Dean-Stark) | 10 | 6 | >98 |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Methyl p-hydroxybenzoate
-
Reaction Setup: In a high-pressure autoclave, add methyl p-hydroxybenzoate (1 equivalent) and a suitable solvent (e.g., methanol or ethanol).
-
Catalyst Addition: Carefully add the chosen catalyst (e.g., 5% Ru/C, 5 wt% of the starting material) under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 500 psi). Heat the reaction mixture to the desired temperature (e.g., 80°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by GC or TLC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography to remove any byproducts.
Protocol 2: Fischer Esterification of 4-hydroxycyclohexanecarboxylic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 4-hydroxycyclohexanecarboxylic acid (1 equivalent) in a large excess of methanol (e.g., 20 equivalents) and a solvent that forms an azeotrope with water (e.g., toluene).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.
-
Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.
Visualizations
Caption: Synthesis routes to this compound.
Caption: Troubleshooting workflow for byproduct minimization.
Caption: General experimental workflow for synthesis.
References
Validation & Comparative
Validating the Structure of Methyl 4-hydroxycyclohexanecarboxylate by NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, precise structural elucidation of chemical compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for this purpose. This guide provides a comprehensive comparison of the ¹H and ¹³C NMR spectral data for the cis and trans isomers of methyl 4-hydroxycyclohexanecarboxylate, supported by experimental data for a structurally related alternative, methyl cyclohexanecarboxylate. Detailed experimental protocols and visual workflows are included to aid in the validation of these structures.
Comparative NMR Data Analysis
The structural differences between the cis and trans isomers of this compound, primarily concerning the relative stereochemistry of the hydroxyl and methoxycarbonyl groups, give rise to distinct NMR spectra. In the thermodynamically more stable chair conformations, the substituents can occupy either axial or equatorial positions, significantly influencing the chemical shifts and coupling constants of the cyclohexane ring protons and carbons.
For comparison, the NMR data of methyl cyclohexanecarboxylate is presented. This compound lacks the hydroxyl group, providing a baseline for understanding the electronic effects of the -OH substituent on the cyclohexane ring.
Table 1: ¹H NMR Data Comparison (Predicted and Experimental)
| Compound | Proton | Predicted Chemical Shift (δ, ppm) - cis Isomer | Predicted Chemical Shift (δ, ppm) - trans Isomer | Experimental Chemical Shift (δ, ppm) - Methyl Cyclohexanecarboxylate | Multiplicity | Integration |
| This compound | -OCH₃ | 3.68 | 3.67 | 3.66 | s | 3H |
| H-1 (CH-COOCH₃) | 2.52 | 2.25 | 2.29 | tt | 1H | |
| H-4 (CH-OH) | 4.05 | 3.58 | - | tt | 1H | |
| H-2, H-6 (axial) | 1.55 | 2.05 | 1.95 | m | 2H | |
| H-2, H-6 (equatorial) | 2.10 | 1.45 | 1.77 | m | 2H | |
| H-3, H-5 (axial) | 1.65 | 1.25 | 1.42 | m | 2H | |
| H-3, H-5 (equatorial) | 1.95 | 2.00 | 1.24 | m | 2H | |
| -OH | Broad s | Broad s | - | s (broad) | 1H |
Predicted data was obtained from publicly available NMR prediction software. Experimental data for methyl cyclohexanecarboxylate is widely available in spectral databases.
Table 2: ¹³C NMR Data Comparison (Predicted and Experimental)
| Compound | Carbon | Predicted Chemical Shift (δ, ppm) - cis Isomer | Predicted Chemical Shift (δ, ppm) - trans Isomer | Experimental Chemical Shift (δ, ppm) - Methyl Cyclohexanecarboxylate |
| This compound | C=O | 176.5 | 176.8 | 176.5 |
| -OCH₃ | 51.7 | 51.5 | 51.4 | |
| C-1 (CH-COOCH₃) | 40.8 | 43.1 | 43.1 | |
| C-4 (CH-OH) | 66.5 | 70.2 | - | |
| C-2, C-6 | 28.5 | 34.5 | 29.1 | |
| C-3, C-5 | 31.2 | 30.8 | 25.7 |
Predicted data was obtained from publicly available NMR prediction software. Experimental data for methyl cyclohexanecarboxylate is widely available in spectral databases.
Experimental Protocols
Accurate and reproducible NMR data acquisition is crucial for reliable structure validation. The following are detailed methodologies for the key experiments.
Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh 5-10 mg of the purified this compound isomer for ¹H NMR, or 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent can influence chemical shifts, particularly for the hydroxyl proton.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm). For aqueous solutions, DSS or TSP can be used.[1]
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.
-
Tuning and Shimming: Tune the probe to the appropriate nucleus (¹H or ¹³C) and shim the magnetic field to achieve optimal resolution and line shape.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: Set a spectral width of approximately 12-15 ppm.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.
-
Number of Scans: Typically 8 to 16 scans are adequate for good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse sequence is commonly used.
-
Spectral Width: Set a spectral width of approximately 0-220 ppm.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is used to allow for the slower relaxation of carbon nuclei.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Visualization of Validation Workflow and Structural Correlations
The following diagrams, generated using Graphviz, illustrate the logical workflow for structure validation and the key NMR correlations for this compound.
References
A Comparative Guide to the Synthesis of Methyl 4-hydroxycyclohexanecarboxylate
For researchers and drug development professionals, the efficient synthesis of key intermediates is crucial. Methyl 4-hydroxycyclohexanecarboxylate is a valuable building block in the synthesis of various pharmaceuticals and specialty chemicals. This guide provides an objective comparison of three primary synthetic routes to this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative parameters for the three primary synthesis methods of this compound.
| Parameter | Route 1: Fischer Esterification | Route 2: Ketone Reduction | Route 3: Catalytic Hydrogenation |
| Starting Material | 4-hydroxycyclohexanecarboxylic acid | Methyl 4-oxocyclohexanecarboxylate | 4-Hydroxybenzyl methyl ether |
| Key Reagents | Methanol, Sulfuric acid | Sodium borohydride, Methanol | 5% Ruthenium on Alumina, Hydrogen gas |
| Typical Yield | 82%[1] | 75%[1] | Generally high (specific data not available) |
| Reaction Time | 5 hours[1] | 13 hours[1] | Variable, depends on catalyst and conditions |
| Reaction Temperature | Room temperature[1] | 0 °C to Room temperature[1] | Typically elevated temperature and pressure |
| Key Advantages | Readily available starting material, simple procedure. | Utilizes a common and selective reducing agent. | Potentially high atom economy and cleaner reaction. |
| Key Disadvantages | Use of a strong acid catalyst. | Longer reaction time. | Requires specialized high-pressure equipment. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations in the three described synthetic routes.
Experimental Protocols
Route 1: Fischer Esterification of 4-hydroxycyclohexanecarboxylic acid
Procedure: At room temperature, under a nitrogen atmosphere, sulfuric acid (0.9 mL, 15.6 mmol) is added dropwise to a stirred suspension of 4-hydroxycyclohexane-1-carboxylic acid (15 g, 104.1 mmol) in methanol (30 mL).[1] The reaction mixture is stirred for 5 hours.[1] After the consumption of the starting material, as monitored by TLC, the reaction is quenched with water (50 mL) and extracted with ethyl acetate (2 x 100 mL).[1] The combined organic layers are washed with saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford this compound.[1]
Product Analysis: The product is obtained as a liquid (13.5 g, 82% yield).[1]
-
¹H NMR (500 MHz, DMSO-d6): δ 4.38 (d, J = 3.5 Hz, 1H), 3.65 (br d, J = 3.5 Hz, 1H), 3.59 (s, 3H), 2.40-2.32 (m, 1H), 1.88-1.74 (m, 4H), 1.55-1.44 (m, 2H), 1.39-1.28 (m, 1H), 1.20-1.09 (m, 1H).[1]
-
LCMS (m/z): 159.1 [M+1].[1]
Route 2: Reduction of Methyl 4-oxocyclohexanecarboxylate
Procedure: To a solution of Methyl 4-oxocyclohexanecarboxylate (5 g, 32 mmol) in methanol (40 mL) cooled to 0 °C, sodium borohydride (1.2 g, 32 mmol) is added portion-wise.[1] The resulting mixture is warmed to room temperature and stirred for 13 hours.[1] The reaction is quenched with 1N HCl and extracted with ethyl acetate twice. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the filtrate is concentrated under vacuum.[1] The crude product is purified by column chromatography (SiO₂, 0-50% EtOAc/hexane) to give this compound.[1]
Product Analysis: The product is obtained as a colorless oil (3.78 g, 75% yield).[1]
Route 3: Catalytic Hydrogenation of 4-Hydroxybenzyl methyl ether
Procedure: In a high-pressure reactor, 4-hydroxybenzyl methyl ether (200 g) is dissolved in methanol (1200 mL). 5% Ruthenium on alumina (20 g) is added as the catalyst.[1] The reactor is sealed and purged with hydrogen gas. The reaction mixture is then heated to an appropriate temperature (e.g., 80-120 °C) under hydrogen pressure (e.g., 10-50 bar) and stirred until the reaction is complete (monitored by GC or TLC). After cooling and venting the reactor, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure to yield this compound. Further purification may be performed by distillation or chromatography if necessary.
Conclusion
The choice of synthesis route for this compound depends on several factors including the availability of starting materials, required scale, and laboratory equipment. The Fischer esterification offers a straightforward and high-yielding method from a readily available carboxylic acid. The reduction of the corresponding ketone is also a viable route, employing a common and mild reducing agent. For large-scale production where atom economy is a key consideration, catalytic hydrogenation presents an attractive, albeit more technologically demanding, option. Each method provides a reliable pathway to the target molecule, and the detailed protocols herein should assist researchers in selecting the most appropriate synthesis for their specific needs.
References
A Comparative Guide to Purity Analysis of Methyl 4-hydroxycyclohexanecarboxylate: HPLC vs. GC-FID
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount for the integrity of downstream applications. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID) for the purity analysis of Methyl 4-hydroxycyclohexanecarboxylate, a key building block in organic synthesis.
This compound is commonly synthesized via two primary routes: the esterification of 4-hydroxycyclohexanecarboxylic acid or the reduction of methyl 4-oxocyclohexanecarboxylate. Each pathway presents a unique profile of potential impurities that must be effectively identified and quantified. This guide details the experimental protocols for both HPLC and GC-FID methods, presents a comparative analysis of their performance, and offers guidance on selecting the most appropriate technique based on the specific analytical requirements.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This section outlines a reverse-phase HPLC method for the purity assessment of this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| System | Standard HPLC with UV Detector |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
Analysis:
Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the prepared sample and record the chromatogram. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This section details a GC-FID method suitable for the analysis of the volatile and thermally stable this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| System | Gas Chromatograph with Flame Ionization Detector |
| Column | DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (1:50) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) |
| Detector Temperature | 280 °C |
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Dilute as necessary for the specific instrument sensitivity.
-
Ensure the sample is free of non-volatile residues.
Method Comparison
The choice between HPLC and GC-FID for the purity analysis of this compound depends on the anticipated impurities and the specific analytical goals.
| Parameter | HPLC-UV | GC-FID |
| Principle | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase in a gaseous mobile phase. |
| Applicability | Well-suited for a broad range of compounds, including non-volatile and thermally labile impurities. | Ideal for volatile and thermally stable compounds. |
| Sensitivity to Impurities | Highly sensitive to non-volatile impurities such as unreacted 4-hydroxycyclohexanecarboxylic acid. | Excellent for detecting volatile impurities like residual solvents (e.g., methanol) and the starting material from the reduction route (methyl 4-oxocyclohexanecarboxylate). |
| Resolution | Can effectively separate cis and trans isomers of this compound with appropriate method development. | Provides high-resolution separation of volatile components. |
| Limitations | May require a chromophore for sensitive UV detection. This compound has a weak chromophore, necessitating detection at low UV wavelengths. | Not suitable for non-volatile or thermally unstable impurities. |
Data Presentation
The following table presents hypothetical data from the analysis of a batch of this compound synthesized via the reduction of methyl 4-oxocyclohexanecarboxylate.
| Analytical Method | Purity (%) | Impurity 1 (Methyl 4-oxocyclohexanecarboxylate) (%) | Impurity 2 (cis-isomer) (%) |
| HPLC-UV | 99.5 | 0.2 | 0.3 |
| GC-FID | 99.6 | 0.3 | Not fully resolved from the main peak |
Experimental Workflow
Caption: Workflow for Purity Analysis.
Conclusion
Both HPLC and GC-FID are powerful techniques for assessing the purity of this compound. The choice of method should be guided by the synthetic route and the likely impurities.
-
HPLC-UV is the preferred method for detecting non-volatile impurities such as the starting carboxylic acid from the esterification route. It can also be optimized to separate the cis/trans isomers.
-
GC-FID is highly effective for quantifying volatile impurities, including residual solvents and the starting ketone from the reduction pathway.
For comprehensive quality control, employing both techniques can provide a more complete purity profile of this compound, ensuring its suitability for demanding research and development applications.
Reactivity Face-Off: A Comparative Analysis of Cis and Trans-Methyl 4-hydroxycyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
The spatial orientation of functional groups within a molecule is a critical determinant of its chemical reactivity. In the realm of alicyclic compounds, the cis and trans diastereomers of substituted cyclohexanes often exhibit marked differences in reaction rates and pathways. This guide provides a detailed comparative analysis of the reactivity of cis- and trans-Methyl 4-hydroxycyclohexanecarboxylate, leveraging experimental data from closely related systems to provide a quantitative and qualitative comparison.
Conformational Landscape: The Root of Reactivity Differences
The divergent reactivity of cis- and trans-Methyl 4-hydroxycyclohexanecarboxylate is fundamentally rooted in their preferred chair conformations. The bulky methyl carboxylate and hydroxyl groups arrange themselves to minimize steric strain, leading to distinct spatial relationships between these functional groups.
In the most stable chair conformation of the trans isomer , both the hydroxyl and the methyl carboxylate groups can occupy equatorial positions. This arrangement minimizes unfavorable 1,3-diaxial interactions, resulting in a lower energy and more stable conformer.
Conversely, the cis isomer is constrained to have one substituent in an equatorial position and the other in an axial position. Due to the generally larger A-value of the COOCH₃ group compared to the OH group, the preferred conformation of the cis isomer will have the methyl carboxylate group in the equatorial position and the hydroxyl group in the axial position. This axial placement of the hydroxyl group and the proximity of the two functional groups on the same face of the ring are key to understanding the reactivity differences.
Caption: Chair conformations of trans and cis isomers.
Comparative Reactivity Data
While specific kinetic data for the title compounds is not extensively available, the principles of stereoelectronic effects and neighboring group participation, supported by data from analogous systems, allow for a robust comparison. The following table summarizes the expected and observed relative reactivities in key transformations.
| Reaction Type | Isomer with Higher Reactivity | Approximate Rate Ratio (k_fast / k_slow) | Rationale |
| Saponification (Ester Hydrolysis) | trans | ~20 | Steric hindrance at the axial ester group in the cis isomer hinders the approach of the nucleophile.[1] |
| Oxidation (of Hydroxyl Group) | cis | 3 - 4 | Relief of steric strain in the transition state for the oxidation of an axial alcohol (steric acceleration).[1][2][3][4] |
| Lactonization (of parent carboxylic acid) | cis | Does not occur for trans | The cis configuration allows for intramolecular cyclization to form a stable lactone.[4] |
| Ester Hydrolysis (Acid-Catalyzed with NGP) | cis | Qualitatively faster | Potential for neighboring group participation by the axial hydroxyl group can accelerate hydrolysis.[5][6][7][8] |
Key Reactivity Comparisons
Saponification of the Ester Group
The alkaline hydrolysis (saponification) of the methyl ester is highly sensitive to the steric environment around the carbonyl group.
-
Trans Isomer: With the ester group in the more accessible equatorial position, it is readily attacked by a nucleophile, such as a hydroxide ion.
-
Cis Isomer: In its preferred conformation, the ester group is also equatorial. However, in the less stable conformation with an axial ester group, the approach of a nucleophile is sterically hindered by the axial hydrogens on the same side of the ring. Studies on analogous 4-tert-butylcyclohexyl systems have shown that equatorial esters undergo saponification significantly faster than their axial counterparts. For ethyl 4-tert-butylcyclohexanecarboxylates, the saponification rate of the trans (equatorial) isomer is approximately 20 times faster than that of the cis (axial) isomer.[1]
Oxidation of the Hydroxyl Group
The oxidation of the secondary alcohol to a ketone is influenced by the orientation of the C-H bond being broken in the rate-determining step.
-
Cis Isomer: The axial hydroxyl group in the cis isomer is oxidized more rapidly than the equatorial hydroxyl group in the trans isomer. This phenomenon is attributed to "steric acceleration." The conversion of the sp³-hybridized carbon bearing the alcohol to an sp²-hybridized carbonyl carbon relieves the 1,3-diaxial steric strain present in the ground state of the axial alcohol. Experimental data for the chromic acid oxidation of cis- and trans-4-tert-butylcyclohexanol show that the cis isomer (axial -OH) reacts 3 to 4 times faster than the trans isomer (equatorial -OH).[1][2][3][4]
Caption: Experimental workflow for comparing oxidation rates.
Intramolecular Reactivity: Lactonization
A defining difference in the reactivity of the parent carboxylic acids of these esters is the propensity of the cis isomer to undergo intramolecular esterification, or lactonization.
-
Cis Isomer: Upon heating, cis-4-hydroxycyclohexanecarboxylic acid readily forms a bicyclic lactone. The 1,4-cis arrangement places the hydroxyl and carboxylic acid groups in close proximity, facilitating the intramolecular ring-closing reaction.
-
Trans Isomer: The trans isomer does not undergo lactonization under the same conditions because the hydroxyl and carboxylic acid groups are positioned far apart, making intramolecular cyclization sterically unfavorable.
References
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. homework.study.com [homework.study.com]
- 4. As a rule, axial alcohols oxidize somewhat faster than equatorial alcohol.. [askfilo.com]
- 5. A comparison of neighbouring group participation by phenolic and alcoholic hydroxy-groups in ester hydrolysis - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Neighboring Group Participation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to the Synthesis of Methyl 4-hydroxycyclohexanecarboxylate and Other Esters
For researchers, scientists, and drug development professionals, the efficient and high-yield synthesis of key chemical intermediates is paramount. Methyl 4-hydroxycyclohexanecarboxylate, a valuable building block in the pharmaceutical and chemical industries, can be synthesized through various routes. This guide provides an objective comparison of the primary synthetic methodologies for this compound and its analogous esters, supported by experimental data to inform the selection of the most suitable protocol.
Performance Benchmark: A Tale of Three Synthetic Routes
The synthesis of 4-hydroxycyclohexanecarboxylate esters can be broadly categorized into three main approaches: Fischer esterification of 4-hydroxycyclohexanecarboxylic acid, reduction of a 4-oxocyclohexanecarboxylate precursor, and catalytic hydrogenation of a 4-hydroxybenzoate precursor. The choice of method often depends on the availability of starting materials, desired stereochemistry (cis/trans), and scalability.
Table 1: Comparative Yields for the Synthesis of this compound
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Reference |
| Fischer Esterification | 4-hydroxycyclohexane-1-carboxylic acid | Methanol, H₂SO₄ | 82% | [1] |
| Reduction of Ketone | Methyl 4-oxocyclohexanecarboxylate | NaBH₄, Methanol | 75% | [1] |
| Catalytic Hydrogenation | Methyl 4-hydroxybenzoate | H₂, 5% Ru/Al₂O₃ | High Yield (Specific % not stated) | [1] |
Table 2: Comparative Data for the Synthesis of Various Alkyl 4-hydroxycyclohexanecarboxylates
| Ester | Synthetic Route | Alcohol | Catalyst | Reaction Time | Yield (%) |
| This compound | Fischer Esterification | Methanol | H₂SO₄ | 5 hours | 82[1] |
| This compound | Reduction of Ketone | - | NaBH₄ | 13 hours | 75[1] |
| Ethyl 4-hydroxycyclohexanecarboxylate | Fischer Esterification | Ethanol | H₂SO₄ | Not Specified | High Yield |
| Propyl 4-hydroxycyclohexanecarboxylate | Fischer Esterification | Propanol | H₂SO₄ | Not Specified | Good Yield (expected) |
| Butyl 4-hydroxycyclohexanecarboxylate | Fischer Esterification | Butanol | H₂SO₄ | Not Specified | Good Yield (expected) |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature procedures.
Protocol 1: Fischer Esterification of 4-hydroxycyclohexanecarboxylic acid
This method involves the direct, acid-catalyzed esterification of the carboxylic acid with an alcohol.
Materials:
-
4-hydroxycyclohexane-1-carboxylic acid
-
Anhydrous Methanol (or other alcohol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Water
Procedure:
-
In a round-bottom flask, suspend 4-hydroxycyclohexane-1-carboxylic acid (1.0 eq) in anhydrous methanol (2 mL per gram of acid).[1]
-
Stir the suspension at room temperature under a nitrogen atmosphere.[1]
-
Slowly add concentrated sulfuric acid (0.15 eq) dropwise to the stirred suspension.[1]
-
Continue stirring the reaction mixture for 5 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
Once the starting material is consumed, quench the reaction by adding water.[1]
-
Extract the aqueous layer with ethyl acetate (2 x volume of water).[1]
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.[1]
-
Purify the product by column chromatography if necessary.
Protocol 2: Reduction of Methyl 4-oxocyclohexanecarboxylate
This two-step process involves the synthesis of the keto-ester intermediate followed by its reduction.
Part A: Synthesis of Methyl 4-oxocyclohexanecarboxylate A common route to this intermediate is through the Dieckmann condensation or related cyclization reactions, followed by decarboxylation. A specific example involves the reaction of trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate with sodium chloride in DMF with water, followed by heating to reflux for 48 hours.[2]
Part B: Reduction to this compound
Materials:
-
Methyl 4-oxocyclohexanecarboxylate
-
Methanol (MeOH)
-
Sodium Borohydride (NaBH₄)
-
1N Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve methyl 4-oxocyclohexanecarboxylate (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.[1]
-
Slowly add sodium borohydride (1.0 eq) portion-wise to the cooled solution.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 13 hours.[1]
-
Quench the reaction by carefully adding 1N HCl.[1]
-
Extract the mixture twice with ethyl acetate.[1]
-
Combine the organic layers and wash with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.[1]
-
Purify the resulting oil by column chromatography (e.g., SiO₂, 0-50% EtOAc/hexane) to afford the pure this compound.[1]
Protocol 3: Catalytic Hydrogenation of Methyl 4-hydroxybenzoate
This method provides a direct route from an aromatic precursor to the saturated cyclic ester.
Materials:
-
Methyl 4-hydroxybenzoate
-
Methanol
-
5% Ruthenium on Alumina (Ru/Al₂O₃) or a similar catalyst
-
Hydrogen gas (H₂)
-
Autoclave or hydrogenation apparatus
Procedure:
-
Dissolve methyl 4-hydroxybenzoate in methanol in a high-pressure reactor vessel.
-
Add the 5% Ru/Al₂O₃ catalyst (a typical catalyst loading would be 5-10% by weight of the substrate).[1]
-
Seal the reactor and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure and heat to the reaction temperature.
-
Maintain stirring throughout the reaction until hydrogen uptake ceases.
-
Cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by distillation or column chromatography as needed.
Visualizing the Synthetic Pathways
To further clarify the experimental workflows and the chemical transformations, the following diagrams are provided.
Caption: Workflow for Fischer Esterification.
Caption: Workflow for Reduction of Keto-ester.
Caption: Workflow for Catalytic Hydrogenation.
Caption: Overview of Synthetic Routes.
References
A Comparative Guide to the Synthesis of Methyl 4-hydroxycyclohexanecarboxylate
For researchers and professionals in organic synthesis and drug development, the selection of an appropriate synthetic route is critical for efficiency, yield, and purity. This guide provides a comparative analysis of common methods for the synthesis of Methyl 4-hydroxycyclohexanecarboxylate, a versatile organic intermediate. We will delve into the experimental data, detailed protocols, and a visual representation of the synthetic workflow to aid in selecting the most suitable method for your research needs.
Comparative Performance of Synthesis Methods
The choice of synthesis method for this compound is often a trade-off between starting material availability, desired isomer, reaction conditions, and overall yield. Below is a summary of quantitative data for two primary methods:
| Parameter | Method 1: Esterification | Method 2: Reduction |
| Starting Material | 4-hydroxycyclohexane-1-carboxylic acid | 4-oxocyclohexanecarboxylic acid methyl ester |
| Key Reagents | Methanol, Sulfuric acid | Sodium borohydride (NaBH4), Methanol |
| Reaction Time | 5 hours | 13 hours |
| Reaction Temperature | Room temperature | 0°C to Room temperature |
| Reported Yield | 82%[1] | 75%[1] |
| Product Isomer(s) | Mixture of cis and trans | Not specified, but likely a mixture |
| Purification | Extraction and concentration | Extraction and column chromatography[1] |
A third method involving the hydrogenation of 4-hydroxybenzyl methyl ether using a Ruthenium on Alumina catalyst has also been reported, though specific yield data for the direct synthesis of this compound is less commonly detailed in readily available literature.[1]
Experimental Protocols
Below are the detailed experimental methodologies for the two primary synthesis routes.
Method 1: Fischer Esterification of 4-hydroxycyclohexanecarboxylic acid
This method involves the direct esterification of the corresponding carboxylic acid in the presence of an acid catalyst.
Procedure:
-
Under a nitrogen atmosphere, add 4-hydroxycyclohexane-1-carboxylic acid (15 g, 104.1 mmol) to a flask containing methanol (30 mL).
-
Stir the resulting suspension at room temperature.
-
Slowly add concentrated sulfuric acid (0.9 mL, 15.6 mmol) dropwise to the mixture.
-
Continue stirring the reaction mixture for 5 hours, monitoring the consumption of the starting material using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water (50 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic layers and wash sequentially with a saturated sodium bicarbonate (NaHCO3) solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4) and concentrate under reduced pressure to yield this compound as a liquid (13.5 g, 82% yield).[1]
Method 2: Reduction of 4-oxocyclohexanecarboxylic acid methyl ester
This approach utilizes a ketone reduction to introduce the hydroxyl group.
Procedure:
-
Dissolve 4-oxocyclohexanecarboxylic acid methyl ester (5 g, 32 mmol) in methanol (40 mL) in a flask and cool the solution to 0°C in an ice bath.
-
Carefully add sodium borohydride (NaBH4) (1.2 g, 32 mmol) to the cooled solution in portions.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 13 hours.
-
Quench the reaction by adding 1N hydrochloric acid (HCl).
-
Extract the mixture twice with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the filtrate under vacuum.
-
Purify the crude product by column chromatography on silica gel (0-50% ethyl acetate in hexane) to afford this compound as a colorless oil (3.78 g, 75% yield).[1]
Synthesis Workflow
The following diagram illustrates the general experimental workflow applicable to both the esterification and reduction methods, highlighting the key stages from reaction setup to product isolation.
Caption: General workflow for the synthesis of this compound.
References
A Spectroscopic Showdown: Unmasking the Isomers of Methyl 4-hydroxycyclohexanboxylate
A detailed comparative analysis of the cis and trans isomers of Methyl 4-hydroxycyclohexanecarboxylate using 1H NMR, 13C NMR, and IR spectroscopy. This guide provides researchers, scientists, and drug development professionals with key spectral differentiators and detailed experimental protocols to aid in the identification and characterization of these stereoisomers.
In the realm of organic chemistry and drug development, the precise identification of stereoisomers is paramount, as different spatial arrangements of atoms can lead to vastly different biological activities. This guide presents a comprehensive spectroscopic comparison of the cis and trans isomers of this compound, two diastereomers with distinct conformational preferences that are reflected in their nuclear magnetic resonance (NMR) and infrared (IR) spectra.
Chemical Structures
The key difference between the cis and trans isomers lies in the relative orientation of the hydroxyl (-OH) and methyl ester (-COOCH₃) groups on the cyclohexane ring. In the trans isomer, the two substituents are on opposite faces of the ring, allowing both to potentially occupy equatorial positions in the stable chair conformation. In the cis isomer, the substituents are on the same face, forcing one to be axial and the other equatorial in the most stable chair conformation.
Figure 1: Chair conformations of trans (left) and cis (right) this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the cis and trans isomers of this compound.
¹H NMR Spectroscopy Data
Table 1: ¹H NMR Chemical Shift (δ) Comparison (in ppm)
| Proton Assignment | cis-Isomer (Predicted) | trans-Isomer (Experimental) | Rationale for Differentiation |
| H-1 (CH-COOCH₃) | ~2.5 (axial) | ~2.2 (equatorial) | The axial proton in the cis-isomer is expected to be more shielded (upfield) compared to the equatorial proton in the trans-isomer. |
| H-4 (CH-OH) | ~4.0 (equatorial) | ~3.5 (axial) | The equatorial proton in the cis-isomer is expected to be more deshielded (downfield) compared to the axial proton in the trans-isomer. |
| -OCH₃ | ~3.7 | 3.65 | Minimal difference expected. |
| Cyclohexane Ring Protons | Multiplets ~1.2 - 2.2 | Multiplets ~1.2 - 2.1 | Broader and more complex multiplets are expected for the cis-isomer due to a mix of axial and equatorial protons with different coupling constants. |
| -OH | Variable | Variable | Chemical shift is concentration and solvent dependent. |
¹³C NMR Spectroscopy Data
Table 2: ¹³C NMR Chemical Shift (δ) Comparison (in ppm)
| Carbon Assignment | cis-Isomer (Predicted) | trans-Isomer (Predicted) | Rationale for Differentiation |
| C=O | ~175 | ~176 | Minimal difference expected. |
| C-1 (CH-COOCH₃) | ~41 | ~43 | The carbon bearing an axial substituent in the cis-isomer is expected to be more shielded (upfield) due to the gamma-gauche effect. |
| C-4 (CH-OH) | ~68 | ~70 | Similar to C-1, the carbon with the axial/equatorial substituent will show a shift. |
| -OCH₃ | ~51 | ~51.5 | Minimal difference expected. |
| Cyclohexane Ring Carbons | ~25-35 | ~28-38 | The axial substituent in the cis-isomer will cause shielding of the C-2, C-3, C-5, and C-6 carbons compared to the all-equatorial trans-isomer. |
Infrared (IR) Spectroscopy Data
Table 3: IR Absorption Frequencies (in cm⁻¹) Comparison
| Functional Group | cis-Isomer (Expected) | trans-Isomer (Expected) | Rationale for Differentiation |
| O-H Stretch | 3600-3200 (broad) | 3600-3200 (broad) | The broadness is due to hydrogen bonding. Subtle differences in the shape and position of the band may occur due to different intramolecular hydrogen bonding possibilities. |
| C-H Stretch (sp³) | 2950-2850 | 2950-2850 | Characteristic of the cyclohexane ring. |
| C=O Stretch (Ester) | ~1735 | ~1735 | The position is characteristic of a saturated ester. |
| C-O Stretch (Ester & Alcohol) | 1250-1000 | 1250-1000 | A complex region with multiple bands. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Data Acquisition for ¹H NMR:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the spectrum using a standard single-pulse sequence.
-
Set the number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Use a relaxation delay of 1-2 seconds.
-
-
Data Acquisition for ¹³C NMR:
-
Follow the same initial setup as for ¹H NMR.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Increase the number of scans significantly (e.g., 128 or more) due to the low natural abundance of ¹³C.
-
Set an appropriate spectral width (e.g., 0-220 ppm).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
-
Perform baseline correction.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond) is clean.
-
Place a small drop of the liquid sample or a small amount of the solid sample directly onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet - for solids):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the prepared sample in the IR beam path.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Experimental Workflow
The logical flow of the spectroscopic analysis is depicted in the following diagram.
Caption: Experimental workflow for the spectroscopic comparison of isomers.
Yield comparison of different Methyl 4-hydroxycyclohexanecarboxylate synthesis protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common synthesis protocols for Methyl 4-hydroxycyclohexanecarboxylate, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. The following sections detail the performance of different synthetic routes, supported by experimental data, to assist researchers in selecting the most suitable method for their application.
Performance Comparison of Synthesis Protocols
The selection of a synthetic route for this compound is often a trade-off between yield, reaction conditions, and the availability of starting materials. Below is a summary of quantitative data for two common protocols.
| Parameter | Protocol 1: Esterification | Protocol 2: Ketone Reduction |
| Starting Material | 4-hydroxycyclohexane-1-carboxylic acid | 4-oxocyclohexanecarboxylic acid methyl ester |
| Key Reagents | Sulfuric acid, Methanol | Sodium borohydride (NaBH4), Methanol |
| Reported Yield | 82%[1] | 75%[1] |
| Reaction Temperature | Room Temperature[1] | 0°C to Room Temperature[1] |
| Reaction Time | 5 hours[1] | 13 hours[1] |
| Key Advantages | Higher reported yield, milder temperature conditions. | Readily available starting material. |
| Key Disadvantages | Requires the less common 4-hydroxycyclohexane-1-carboxylic acid. | Lower reported yield, longer reaction time. |
Experimental Protocols
Protocol 1: Esterification of 4-hydroxycyclohexane-1-carboxylic acid
This method involves the direct esterification of 4-hydroxycyclohexane-1-carboxylic acid using methanol in the presence of an acid catalyst.
Procedure:
-
A suspension of 4-hydroxycyclohexane-1-carboxylic acid (15 g, 104.1 mmol) in methanol (30 mL) is prepared in a reaction vessel under a nitrogen atmosphere at room temperature.[1]
-
Sulfuric acid (0.9 mL, 15.6 mmol) is added dropwise to the stirred suspension.[1]
-
The reaction mixture is stirred for 5 hours, with the progress monitored by Thin Layer Chromatography (TLC).[1]
-
Upon completion, the reaction is quenched with water (50 mL).[1]
-
The product is extracted with ethyl acetate (2 x 100 mL).[1]
-
The combined organic layers are washed with a saturated sodium bicarbonate solution and brine.[1]
-
The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield this compound.[1]
Protocol 2: Reduction of 4-oxocyclohexanecarboxylic acid methyl ester
This protocol utilizes the reduction of a ketoester to the corresponding hydroxy ester using a mild reducing agent.
Procedure:
-
A solution of 4-oxocyclohexanecarboxylic acid methyl ester (5 g, 32 mmol) in methanol (40 mL) is cooled to 0°C in an ice bath.[1]
-
Sodium borohydride (1.2 g, 32 mmol) is added to the cooled solution.[1]
-
The reaction mixture is allowed to warm to room temperature and is stirred for 13 hours.[1]
-
The reaction is quenched with 1N hydrochloric acid.[1]
-
The product is extracted twice with ethyl acetate.[1]
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.[1]
-
The filtrate is concentrated under vacuum.[1]
-
The crude product is purified by column chromatography (SiO2, 0-50% EtOAc/hexane) to afford pure this compound.[1]
Alternative Synthesis Pathway
Another notable route to produce the trans-isomer of the related carboxylic acid involves the hydrogenation of p-hydroxybenzoic acid. This multi-step process includes high-pressure hydrogenation to obtain 4-hydroxycyclohexanecarboxylic acid, followed by isomerization and esterification to yield the final product. While potentially scalable, this method requires specialized high-pressure equipment.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: Generalized workflow for the synthesis of this compound.
References
A Comparative Cost Analysis of Synthetic Routes to Methyl 4-hydroxycyclohexanecarboxylate
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key chemical intermediates is a critical aspect of the research and development pipeline. Methyl 4-hydroxycyclohexanecarboxylate, a valuable building block in the synthesis of various pharmaceuticals and specialty chemicals, can be prepared through several synthetic pathways. This guide provides a detailed comparative cost analysis of three prominent synthetic routes to this compound, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for specific research and production needs.
Executive Summary
This guide evaluates three primary synthetic routes for the production of this compound:
-
Route 1: Fischer Esterification of 4-hydroxycyclohexanecarboxylic acid.
-
Route 2: Reduction of a Keto Ester using sodium borohydride.
-
Route 3: Catalytic Hydrogenation of methyl p-hydroxybenzoate.
The analysis reveals that for large-scale production, Catalytic Hydrogenation (Route 3) is the most cost-effective method, primarily due to the low cost of the starting material, methyl p-hydroxybenzoate. However, this route requires specialized high-pressure hydrogenation equipment. For laboratory-scale synthesis where specialized equipment may not be available, Fischer Esterification (Route 1) presents a viable and economical alternative with a high yield. The Reduction of the Keto Ester (Route 2) is a straightforward method with a good yield but is the most expensive of the three due to the high cost of the starting keto ester.
Comparative Cost and Performance Analysis
The following table summarizes the key quantitative data for the three synthetic routes, providing a clear comparison of their cost-effectiveness and efficiency. Prices for reagents are based on bulk quantities to reflect industrial production scenarios.
| Parameter | Route 1: Fischer Esterification | Route 2: Reduction of Keto Ester | Route 3: Catalytic Hydrogenation |
| Starting Material | 4-hydroxycyclohexanecarboxylic acid | Methyl 4-oxocyclohexanecarboxylate | Methyl p-hydroxybenzoate |
| Key Reagents | Methanol, Sulfuric acid | Sodium borohydride, Methanol, HCl | Hydrogen gas, Ruthenium on Alumina (catalyst) |
| Typical Yield | 82%[1] | 75%[1] | ~95% (estimated from similar reactions) |
| Estimated Cost per kg of Product | ~$50 - $70 | ~$250 - $300 | ~$20 - $30 |
| Key Advantages | High yield, readily available and inexpensive reagents. | Mild reaction conditions, straightforward procedure. | Most cost-effective for large scale, high yield. |
| Key Disadvantages | Requires heating. | High cost of starting material. | Requires specialized high-pressure hydrogenation equipment. |
Note: The estimated cost per kilogram of product is an approximation based on the bulk pricing of starting materials and reagents and the reported yields. Actual costs may vary depending on supplier, purity, and scale of production.
Experimental Protocols
Route 1: Fischer Esterification of 4-hydroxycyclohexanecarboxylic acid
This method involves the acid-catalyzed esterification of 4-hydroxycyclohexanecarboxylic acid with methanol.
Procedure: A suspension of 4-hydroxycyclohexanecarboxylic acid (15 g, 104.1 mmol) in methanol (30 mL) is stirred at room temperature under a nitrogen atmosphere.[1] Concentrated sulfuric acid (0.9 mL, 15.6 mmol) is added dropwise to the suspension.[1] The reaction mixture is stirred for 5 hours.[1] Upon completion (monitored by TLC), the reaction is quenched with water (50 mL) and extracted with ethyl acetate (2 x 100 mL).[1] The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.[1]
Route 2: Reduction of Methyl 4-oxocyclohexanecarboxylate
This route utilizes sodium borohydride to reduce the ketone functionality of methyl 4-oxocyclohexanecarboxylate.
Procedure: To a solution of methyl 4-oxocyclohexanecarboxylate (5 g, 32 mmol) in methanol (40 mL) cooled to 0°C, sodium borohydride (1.2 g, 32 mmol) is added portion-wise.[1] The resulting mixture is warmed to room temperature and stirred for 13 hours.[1] The reaction is then quenched with 1N HCl and extracted twice with ethyl acetate.[1] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum.[1] The crude product is purified by column chromatography.[1]
Route 3: Catalytic Hydrogenation of Methyl p-hydroxybenzoate
This industrial-scale method involves the hydrogenation of the aromatic ring of methyl p-hydroxybenzoate using a ruthenium catalyst.
Procedure (based on a similar substrate): Methyl p-hydroxybenzoate is dissolved in a suitable solvent like methanol. The solution is then introduced into a high-pressure autoclave containing a 5% Ruthenium on alumina catalyst. The autoclave is pressurized with hydrogen gas to approximately 120 bar and heated to around 120°C. The reaction is allowed to proceed until hydrogen uptake ceases. After cooling and depressurization, the reaction mixture is filtered to remove the catalyst, and the solvent is evaporated to yield the product.
Workflow Visualizations
The following diagrams illustrate the experimental workflows for each synthetic route.
Caption: Workflow for Fischer Esterification.
Caption: Workflow for Reduction of Keto Ester.
Caption: Workflow for Catalytic Hydrogenation.
References
A Comparative Guide to Analytical Method Validation for the Quantification of Methyl 4-hydroxycyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for the accurate quantification of Methyl 4-hydroxycyclohexanecarboxylate. The selection of a suitable analytical technique is paramount for ensuring data quality and reliability in research and development. This document outlines and contrasts High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), presenting illustrative performance data and comprehensive experimental protocols.
While extensive, publicly available validation data specifically for this compound is limited, this guide leverages performance characteristics from validated methods for structurally similar analytes, such as other methyl esters and cyclohexanecarboxylate derivatives, to provide a robust comparative framework.
Data Presentation: A Comparative Overview of Analytical Techniques
The choice of an analytical method is often dictated by the specific requirements of the assay, including desired sensitivity, selectivity, and the complexity of the sample matrix. The following tables summarize the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of small organic molecules like this compound.
Table 1: Performance Characteristics of HPLC-UV
| Validation Parameter | Typical Performance | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 | r² ≥ 0.99 |
| Range | 1 - 500 µg/mL | Interval demonstrating precision, accuracy, and linearity |
| Accuracy (% Recovery) | 98.0 - 102.0% | Typically 80 - 120% |
| Precision (%RSD) | < 2% | Repeatability: ≤ 2%; Intermediate Precision: ≤ 3% |
| Limit of Detection (LOD) | ~50 ng/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | ~150 ng/mL | Signal-to-Noise ratio of 10:1 |
Table 2: Performance Characteristics of GC-MS
| Validation Parameter | Typical Performance | Acceptance Criteria |
| Linearity (r²) | ≥ 0.998 | r² ≥ 0.99 |
| Range | 0.1 - 100 µg/mL | Interval demonstrating precision, accuracy, and linearity |
| Accuracy (% Recovery) | 97.5 - 103.0% | Typically 80 - 120% |
| Precision (%RSD) | < 5% | Repeatability: ≤ 5%; Intermediate Precision: ≤ 10% |
| Limit of Detection (LOD) | ~10 ng/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | ~30 ng/mL | Signal-to-Noise ratio of 10:1 |
Table 3: Performance Characteristics of LC-MS/MS
| Validation Parameter | Typical Performance | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 | r² ≥ 0.99 |
| Range | 0.1 - 1000 ng/mL | Interval demonstrating precision, accuracy, and linearity |
| Accuracy (% Recovery) | 99.0 - 101.5% | Typically 80 - 120% |
| Precision (%RSD) | < 1.5% | Repeatability: ≤ 15%; Intermediate Precision: ≤ 15% |
| Limit of Detection (LOD) | ~0.1 ng/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | ~0.3 ng/mL | Signal-to-Noise ratio of 10:1 |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in relatively clean sample matrices.
1. Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-500 µg/mL).
-
Sample Preparation: Dilute the sample with the mobile phase to a concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50 v/v). For improved peak shape, 0.1% formic acid can be added to the mobile phase.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher selectivity and sensitivity compared to HPLC-UV and is well-suited for the analysis of volatile compounds like this compound, especially in complex matrices.
1. Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as ethyl acetate.
-
Working Standards: Serially dilute the stock solution to prepare working standards in the desired concentration range (e.g., 0.1-100 µg/mL).
-
Sample Preparation: For liquid samples, a direct injection after dilution may be possible. For more complex matrices, a liquid-liquid extraction with a non-polar solvent (e.g., hexane or dichloromethane) or solid-phase extraction (SPE) may be necessary.
-
Derivatization (Optional): For enhanced volatility and improved peak shape, derivatization of the hydroxyl group (e.g., silylation with BSTFA) can be performed.
2. GC-MS Conditions:
-
GC System: Agilent 7890A or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 70 °C for 2 minutes, ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
MS System: Agilent 5975C or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound.
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for trace-level quantification of this compound in complex biological matrices.
1. Sample Preparation:
-
Standard Stock and Working Solutions: Prepare as described for the HPLC-UV method, using a solvent compatible with the mobile phase.
-
Sample Preparation: Protein precipitation (for biological samples) followed by centrifugation and filtration is a common approach. Solid-phase extraction can be used for cleaner samples and to achieve lower detection limits.
2. LC-MS/MS Conditions:
-
LC System: A UPLC or HPLC system capable of delivering stable gradients at low flow rates.
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound need to be determined by direct infusion of a standard solution.
Mandatory Visualization
The following diagrams illustrate key workflows and relationships relevant to the analytical method validation process.
Safety Operating Guide
A Guide to the Proper Disposal of Methyl 4-hydroxycyclohexanecarboxylate
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical component of laboratory safety and operational excellence. This guide provides essential safety and logistical information for the proper disposal of Methyl 4-hydroxycyclohexanecarboxylate, a compound requiring careful handling due to its potential hazards.
Hazard Profile and Safety Summary
This compound is classified as a hazardous substance. Understanding its hazard profile is the first step in ensuring safe handling and disposal.
| Hazard Classification | GHS Hazard Statement |
| Acute Oral Toxicity | H302: Harmful if swallowed |
| Acute Dermal Toxicity | H312: Harmful in contact with skin |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Acute Inhalation Toxicity | H332: Harmful if inhaled |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation |
This data is compiled from publicly available safety data sheets.
Step-by-Step Disposal Protocol
Adherence to a standardized disposal protocol is essential to mitigate risks and ensure compliance with environmental regulations. The following procedure outlines the steps for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Before handling the chemical for disposal, ensure you are wearing appropriate PPE. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
2. Waste Segregation and Collection:
-
Do not dispose of this compound down the sink or in regular trash.[1][2]
-
Designate a specific, compatible, and clearly labeled waste container for this chemical.[3][4] The container should be made of a material that will not react with the ester, such as glass or a suitable plastic.
-
If mixing with other waste, ensure compatibility. Do not mix with incompatible chemicals which could cause a dangerous reaction.[3] For example, avoid mixing with strong oxidizing agents, acid anhydrides, or acid chlorides.
-
The waste container should be kept closed except when adding waste.[2][5]
3. Labeling of Waste Containers:
-
The waste container must be clearly labeled as "Hazardous Waste."[4]
-
The label should also include:
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Harmful," "Irritant")
-
The date the waste was first added to the container.
-
4. Storage of Chemical Waste:
-
Store the hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[4][5]
-
This area should be well-ventilated and away from sources of ignition, as the compound may be combustible.[4]
-
Ensure secondary containment is used for liquid waste to prevent spills.[4]
5. Disposal of Empty Containers:
-
An empty container that held this compound must be properly decontaminated before being discarded.
-
It is recommended to triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).[6][7]
-
The rinsate from the first rinse must be collected and disposed of as hazardous waste along with the chemical.[2]
-
After thorough rinsing and air-drying, the container labels should be defaced or removed, and the container can then be disposed of with regular laboratory glass or plastic waste.[2][7]
6. Arranging for Final Disposal:
-
The collected hazardous waste must be disposed of through an approved waste disposal plant or a licensed hazardous waste management service.[3][4]
-
Follow your institution's or company's specific procedures for requesting a hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department.[5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.
Caption: Disposal workflow for this compound.
References
- 1. vumc.org [vumc.org]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
